Bis(2-methoxyphenyl)chlorophosphine
Description
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Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(2-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO2P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKLJSZEUFVLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263369-88-6 | |
| Record name | 263369-88-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(2-methoxyphenyl)chlorophosphine: Structural Dynamics, Ligand Synthesis, and Catalytic Applications
Executive Summary
Bis(2-methoxyphenyl)chlorophosphine (CAS 263369-88-6) is a highly versatile organophosphorus building block that bridges the gap between fundamental coordination chemistry and advanced catalytic applications[1]. Characterized by its highly reactive phosphorus-chlorine (P-Cl) bond and the steric/electronic influence of its ortho-methoxy groups, this compound is a critical precursor for synthesizing complex chiral diphosphines, P~O chelate ligands, and transition metal complexes[2].
This technical guide provides an in-depth analysis of its physicochemical properties, details self-validating protocols for its derivatization, and explores the mechanistic causality behind its role in modern organometallic catalysis and drug development.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of Bis(2-methoxyphenyl)chlorophosphine (C₁₄H₁₄ClO₂P) dictates its reactivity and its utility as a ligand precursor.
-
Electronic and Steric Effects: The methoxy (–OCH₃) groups at the ortho positions serve a dual purpose. Electronically, they donate electron density to the phosphorus atom via resonance and inductive effects, which subsequently creates a more electron-rich metal center upon coordination. This electron richness is critical for accelerating the oxidative addition step in catalytic cross-coupling cycles. Sterically, the ortho-substituents provide a protective bulk that can dictate the stereochemical outcome of asymmetric transformations.
-
Hemilability: The oxygen atoms of the methoxy groups can act as weak, reversible coordinating sites for transition metals (e.g., Pd, Au). This "hemilabile" nature allows the ligand to temporarily stabilize coordinatively unsaturated, highly reactive metal intermediates during a catalytic cycle.
-
P-Cl Bond Reactivity: The highly polarized P-Cl bond is exceptionally susceptible to nucleophilic attack by organolithium or Grignard reagents, enabling the modular synthesis of bespoke tertiary phosphines[3].
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 263369-88-6[1] |
| Molecular Formula | C₁₄H₁₄ClO₂P[1] |
| Molecular Weight | 280.69 g/mol [2] |
| Melting Point | 111 - 114 °C[2] |
| Boiling Point | 408.4 °C at 760 mmHg[1] |
| Flash Point | 200.8 °C[1] |
| Solubility & Stability | Soluble in aprotic organic solvents (THF, DCM). Reacts vigorously with water (moisture sensitive)[2]. |
Synthesis and Derivatization Workflows
Synthesis of P~O Chelate Ligands for Olefin Copolymerization
Phosphine-sulfonate ligands derived from Bis(2-methoxyphenyl)chlorophosphine have revolutionized the palladium-catalyzed copolymerization of ethene with polar monomers (e.g., functionalized norbornene derivatives)[3]. The following protocol details the synthesis of 2-[Bis(2-methoxyphenyl)phosphino]benzenesulfonic acid.
Workflow for synthesizing P~O chelate ligands via nucleophilic substitution.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: The lithium salt of benzenesulfonic acid is prepared in anhydrous Tetrahydrofuran (THF).
-
Self-Validation: THF must be distilled over sodium/benzophenone until a persistent blue color is observed, validating strictly anhydrous conditions to prevent the hydrolysis of the chlorophosphine.
-
-
Nucleophilic Substitution: A solution of Bis(2-methoxyphenyl)chlorophosphine in THF is added dropwise to the lithium salt solution at -40 °C[3].
-
Causality: The highly polarized P-Cl bond undergoes rapid, exothermic nucleophilic attack. Maintaining -40 °C suppresses side reactions such as ether cleavage or unwanted polymerization, ensuring high chemoselectivity. The reaction is then allowed to warm to room temperature for 16 hours.
-
-
Acidification and Isolation: Water is added to quench the reaction, followed by the removal of THF under vacuum. The aqueous solution is acidified to pH = 1 using concentrated HCl (37%)[3].
-
Causality: The highly acidic environment protonates the sulfonate group, shifting the product from a water-soluble lithium salt to an organic-soluble sulfonic acid, forcing it to precipitate.
-
-
Extraction & Verification: The precipitate is filtered, washed with tert-butyl methyl ether, and extracted with CH₂Cl₂.
-
Self-Validation: The successful formation of the ligand is confirmed via ³¹P NMR spectroscopy. The product should exhibit a distinct upfield shift (typically around -9.6 ppm in CDCl₃). The absence of a peak at ~+25-30 ppm confirms the reaction environment remained strictly anaerobic, preventing phosphine oxidation[3].
-
Synthesis of Gold(I) Complexes for Antimicrobial Screening
Beyond traditional catalysis, Bis(2-methoxyphenyl)chlorophosphine is utilized to synthesize novel Gold(I) complexes, which are actively screened for their antimicrobial properties against resistant bacterial strains[4].
Step-by-Step Methodology:
-
Precursor Activation: The precursor complex (tht)AuCl (where tht = tetrahydrothiophene) is dissolved in dichloromethane.
-
Ligand Exchange: 1-equivalent of Bis(2-methoxyphenyl)chlorophosphine is added to the solution[4].
-
Causality: The phosphine is a significantly stronger σ-donor and π-acceptor than tetrahydrothiophene. This thermodynamic driving force causes the quantitative displacement of the labile tht ligand, forming the mono-coordinate (L)AuCl complex.
-
-
Crystallization: The solvent is removed via Schlenk line techniques. Recrystallization is performed using a slow-cooling, liquid-liquid diffusion method to produce large, colorless crystals suitable for single-crystal X-ray diffraction[4].
Catalytic Applications and Mechanistic Pathways
When converted into tertiary phosphines, derivatives of Bis(2-methoxyphenyl)chlorophosphine are cornerstone ligands in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Negishi couplings)[2].
General palladium-catalyzed cross-coupling cycle utilizing phosphine ligands.
Mechanistic Role of the Ligand
-
Active Catalyst Formation: The phosphine ligand (L) coordinates to a Pd(0) precatalyst (such as Pd(DBA)₂) to form the active, coordinatively unsaturated Pd(0)L₂ or Pd(0)L complex[3].
-
Oxidative Addition: The electron-rich nature of the ortho-methoxy substituted phosphine increases the nucleophilicity of the palladium center, drastically lowering the activation energy required to insert into the aryl halide (Ar-X) bond.
-
Reductive Elimination: The steric bulk provided by the bis(2-methoxyphenyl) moieties forces the two coupling partners (Ar and R) into close proximity on the palladium coordination sphere, accelerating the final reductive elimination step to release the product and regenerate the catalyst.
Handling, Safety, and Storage Protocols
Bis(2-methoxyphenyl)chlorophosphine is classified as a corrosive and moisture-sensitive hazardous material (Hazard Class 8)[2]. Strict adherence to the following protocols is mandatory:
-
Inert Atmosphere Storage: The compound must be stored in a tightly sealed container within a glovebox under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis of the P-Cl bond into phosphinic acids and HCl gas.
-
Schlenk Line Handling: All transfers and reactions involving the neat chlorophosphine must be conducted using rigorous Schlenk line techniques. Syringes and glassware must be oven-dried at 120 °C for a minimum of 4 hours and purged with Argon prior to use.
-
Emergency Quenching: In the event of a spill, the area should be treated with a dilute, weakly basic aqueous solution (e.g., sodium bicarbonate) to safely neutralize the generated hydrochloric acid and hydrolyze the reactive phosphorus center before cleanup.
References
- Alfa Chemistry. "CAS 263369-88-6 Bis(2-methoxyphenyl)chlorophosphine - Catalysts". alfachemic.com.
- ChemicalBook. "BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6". chemicalbook.com.
- Emerging Researchers National (ERN) Conference. "Synthesis, Characterization, Crystallography, and Antimicrobial Activity of Novel Gold(I) Complexes with Phosphine Ligands...". emerging-researchers.org.
- Organometallics - ACS Publications. "Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization of Ethene with Functionalized Norbornene Derivatives". acs.org.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, Crystallography, and Antimicrobial Activity of Novel Gold(I) Complexes with Phosphine Ligands (L1) tris(4-methoxy-3,5-dimethylphenyl)phosphine and (L2) Bis(2-methoxyphenyl) Chlorophosphine - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
Bis(2-methoxyphenyl)chlorophosphine CAS number and safety data sheet
This technical guide details the chemical properties, synthesis, safety protocols, and applications of Bis(2-methoxyphenyl)chlorophosphine (CAS 263369-88-6).[1] It is designed for researchers in organometallic chemistry and drug development, focusing on its role as a critical precursor for sterically demanding and hemilabile phosphine ligands.
Precursor for Hemilabile Ligand Design in Asymmetric Catalysis
Executive Summary
Bis(2-methoxyphenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily to synthesize bidentate phosphine ligands (e.g., DIPAMP analogues, Walphos derivatives). Its structural uniqueness lies in the ortho-methoxy substituents on the phenyl rings. These groups provide two critical functions:
-
Steric Bulk: They increase the cone angle of derived ligands, influencing the stereoselectivity of metal catalysts.
-
Hemilability: The oxygen atoms can weakly coordinate to a metal center (forming a pseudo-chelate) and dissociate to open a coordination site for substrates, a phenomenon known as the "hemilabile effect" which stabilizes catalytic intermediates.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | Bis(2-methoxyphenyl)chlorophosphine |
| CAS Number | 263369-88-6 |
| Synonyms | Chlorobis(2-methoxyphenyl)phosphine; |
| Molecular Formula | |
| Molecular Weight | 280.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 111–114 °C |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; Air sensitive (oxidizes to phosphinic acid derivatives) |
Safety & Handling (SDS Analysis)
Signal Word: DANGER Hazard Class: Skin Corrosion 1B (Corrosive)[1]
This compound is a chlorophosphine, meaning it hydrolyzes rapidly upon contact with moisture to release hydrogen chloride (HCl) gas and the corresponding phosphinous acid.
Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
EUH014: Reacts violently with water.
Critical Handling Protocols
-
Inert Atmosphere: Must be handled strictly under nitrogen or argon using Schlenk or glovebox techniques.
-
Moisture Exclusion: All solvents (THF, DCM) must be anhydrous. Glassware must be oven-dried.
-
PPE:
-
Eyes: Chemical splash goggles + Face shield (standard safety glasses are insufficient for corrosive solids).
-
Skin: Nitrile gloves (double gloving recommended) + Lab coat.
-
Respiratory: Handle in a fume hood. If dust formation is likely, use a P3/N100 respirator.
-
Emergency Response
-
Skin Contact: Brush off loose particles. Wash with copious amounts of water for >15 minutes. Do not use neutralization agents immediately; water flush is priority.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek immediate medical attention.
Synthesis & Production Logic
The synthesis of Bis(2-methoxyphenyl)chlorophosphine typically follows a Grignard route, leveraging the ortho-directing effect of the methoxy group in the precursor 2-bromoanisole.
Mechanistic Pathway
The reaction involves the nucleophilic attack of the hard carbon nucleophile (Grignard) onto the electrophilic phosphorus trichloride. Stoichiometry control is vital to prevent the formation of the tris-substituted phosphine.
Figure 1: Synthesis pathway via Grignard reagent.[2][3] The slow addition of the Grignard to PCl₃ at low temperature favors the disubstituted chlorophosphine over the tris-substituted byproduct.
Experimental Considerations
-
Temperature Control: The addition of the Grignard reagent to PCl₃ must be performed at -78°C to -40°C . Higher temperatures promote the formation of the tris(2-methoxyphenyl)phosphine, which is difficult to separate.
-
Purification: Unlike liquid chlorophosphines which are distilled, this compound is a solid (mp ~111°C). It is typically purified by recrystallization from a non-polar solvent (e.g., Hexane/Toluene mix) or by sublimation under high vacuum.
Applications in Ligand Design
The primary utility of Bis(2-methoxyphenyl)chlorophosphine is as an electrophilic building block for chiral and achiral ligands.
The "Hemilabile" Effect
In catalysis, the o-methoxy group acts as an intramolecular "switch."
-
Closed State: The oxygen coordinates to the metal (M), saturating the coordination sphere and stabilizing the complex.
-
Open State: When a substrate enters, the weak M-O bond breaks, creating a vacant site without requiring the dissociation of the entire phosphine ligand.
Figure 2: The hemilabile mechanism. The chlorophosphine precursor introduces the methoxy groups (blue pathway) which then dynamically stabilize the catalytic cycle (orange/red pathway).
Key Reaction Types[3][5][8][9][10]
-
Asymmetric Hydrogenation: Ligands derived from this precursor are used in Rh and Ru catalysts for hydrogenating enamides and itaconates.
-
Cross-Coupling: The steric bulk of the o-anisyl groups enhances the reductive elimination step in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings.
Experimental Protocol: Inert Handling
Standard Operating Procedure for transferring Bis(2-methoxyphenyl)chlorophosphine for synthesis.
Objective: Transfer 5.0 mmol (1.40 g) of solid chlorophosphine to a reaction flask without hydrolysis.
-
Preparation:
-
Flame-dry a 50 mL Schlenk flask and cool under a stream of Nitrogen (
). -
Equip the flask with a magnetic stir bar and a rubber septum.
-
-
Weighing (Glovebox Method - Preferred):
-
Bring the commercial bottle and the Schlenk flask into an
-filled glovebox. -
Weigh 1.40 g of the white powder into the flask.
-
Seal the flask and bring it out to the Schlenk line.
-
-
Solvent Addition:
-
Connect the flask to the Schlenk line and cycle
three times (if not coming from glovebox). -
Add anhydrous THF (10 mL) via syringe. The solid should dissolve to form a clear to slightly hazy solution.
-
-
Reaction:
-
Cool to 0°C or -78°C depending on the nucleophile being added (e.g., Lithium salt of a backbone).
-
Note: If the solution turns cloudy white immediately upon solvent addition, moisture was present (formation of HCl/Oxide).
-
References
-
Thermo Fisher Scientific. Chlorobis(2-methoxyphenyl)phosphine, 98+%, Product Specification. Retrieved from
-
ChemicalBook. Bis(2-methoxyphenyl)chlorophosphine CAS 263369-88-6 Data. Retrieved from
-
Santa Cruz Biotechnology. Chlorobis(2-methoxyphenyl)phosphine Safety Data. Retrieved from
-
American Chemical Society (ACS). Biferrocene-Based Diphosphine Ligands: Synthesis and Application. Organometallics, 2013. (Discusses analogous chlorophosphine usage in Walphos ligand synthesis). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Chlorophosphines. Retrieved from
Sources
31P NMR chemical shift values for Bis(2-methoxyphenyl)chlorophosphine
Topic: Technical Guide:
Part 1: Executive Summary & Core Directive
The Signature of Selectivity Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is a critical organophosphorus scaffold, primarily utilized as a precursor for sterically demanding, electron-rich ligands in homogenous catalysis (e.g., Palladium-catalyzed olefin polymerization and Suzuki-Miyaura coupling).[1]
For the synthetic chemist, the
Part 2: The Core Metric — P NMR Analysis[1][2][3][4][5][6]
The Chemical Shift Signature
The phosphorus atom in Bis(2-methoxyphenyl)chlorophosphine resides in a distinct electronic environment, deshielded by the chlorine atom but shielded relative to unsubstituted diphenylchlorophosphine due to the electron-donating resonance of the ortho-methoxy groups.[1]
| Parameter | Value | Conditions |
| Primary Shift ( | 72.4 ppm (s) | |
| Reference Standard | 85% | External Standard |
| Multiplicity | Singlet | Proton Decoupled |
Structural Logic & Causality[1]
-
The Baseline: Unsubstituted Chlorodiphenylphosphine (
) resonates at approximately 81–83 ppm .[1] -
The Shift: The introduction of two ortho-methoxy groups induces an upfield shift (lower frequency) to 72.4 ppm .
-
Mechanism: The oxygen lone pairs in the methoxy groups donate electron density into the aromatic ring (resonance effect), which is transmitted to the phosphorus center, increasing shielding.[1]
-
Diagnostic Value: If your product resonates >80 ppm, you likely failed to install the methoxy groups or have significant
contamination.[1]
-
Impurity Profiling (The "Watch List")
A reliable protocol requires knowing what failure looks like.[1] Use this table to diagnose reaction issues immediately.
| Species | Chemical Shift ( | Diagnosis / Origin |
| Target: | 72.4 | Target Product |
| Intermediate: Aminophosphine | 41.6 | Incomplete HCl cleavage (see Protocol).[1] |
| Impurity: Phosphine Oxide | ~31.0 – 32.5 | Air oxidation (leak in Schlenk line).[1] |
| Impurity: Secondary Phosphine | -35.7 | Hydrolysis (wet solvent) or over-reduction.[1] |
| Impurity: Ligand (Phosphonate) | -9.6 | If reacting with sulfonate salts (downstream).[1] |
Part 3: Experimental Protocol (The "Expert" Route)
Critique of Standard Methods:
Direct reaction of
Recommended Route: The Aminophosphine Blockade This protocol uses a diethylamino group as a temporary protecting group to strictly control stoichiometry, preventing the formation of the tris-aryl species.
Step 1: Synthesis of the Aminophosphine Intermediate
-
Reagents: Suspend (2-methoxyphenyl)lithium (2.2 equiv) in
at 0 °C. -
Addition: Dropwise add
-diethyl-dichlorophosphoramide ( , 1.0 equiv). -
Reaction: Stir for 2 hours at 25 °C. The steric bulk of the amino group directs the substitution.
-
Checkpoint 1: Aliquot for
P NMR. You must see a clean singlet at 41.6 ppm . If signals remain, add more organolithium.
Step 2: HCl Cleavage to Chlorophosphine[1]
-
Conversion: Dissolve the isolated aminophosphine in
. -
Acidolysis: Add HCl (2.0 equiv, 1M in
) slowly at 0 °C. The amino group is protonated and displaced by chloride.[1] -
Workup: Filter off the diethylammonium chloride precipitate under inert atmosphere (glovebox or Schlenk frit).
-
Isolation: Remove volatiles under vacuum.
-
Checkpoint 2: Final
P NMR. The signal must shift from 41.6 ppm to 72.4 ppm .[2]
Part 4: Visualization of Workflow
The following diagram illustrates the synthesis logic and the critical NMR checkpoints.
Caption: Synthesis workflow utilizing the Aminophosphine route with defined
Part 5: Applications & Context
The purity of Bis(2-methoxyphenyl)chlorophosphine is paramount because it is often the limiting reagent in the synthesis of Phosphine-Sulfonate (P-O) Ligands .[1]
-
Catalysis: These ligands are essential for Palladium-catalyzed copolymerization of ethylene with polar monomers (e.g., acrylates), a reaction where neutral phosphines fail.[1]
-
Mechanism: The ortho-methoxy group is not just a spectator; in some catalytic cycles, it can hemilabilely coordinate to the metal center, stabilizing low-coordinate intermediates.[1]
-
Handling: Due to the P-Cl bond, the compound is moisture-sensitive. Hydrolysis yields the secondary phosphine oxide (
ppm), which is catalytically dead in most cross-coupling cycles.[1]
References
-
Chikkali, S. (2012).[1] Stereoselectivity and Catalyst Activity in Acrylate Insertion Polymerization. University of Konstanz.[2] (Primary source for 72.4 ppm shift and Aminophosphine route).[1][2]
-
Luo, X., et al. (2006).[1] Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization. Organometallics, 25(22), 5409–5416.[1] (Describes ligand synthesis context).
-
Drent, E., et al. (2002).[1] Palladium catalyzed copolymerization of ethene with alkylacrylates: polar comonomer built into the linear polymer chain. Chemical Communications.[2][3] (Foundational work on P-O ligands).
-
Thermo Scientific Chemicals. (2024).[1] Chlorobis(2-methoxyphenyl)phosphine Product Specification. (Confirmation of commercial availability and CAS).
Sources
Solubility of Bis(2-methoxyphenyl)chlorophosphine in organic solvents
An In-depth Technical Guide to the Solubility of Bis(2-methoxyphenyl)chlorophosphine in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of bis(2-methoxyphenyl)chlorophosphine. Given the compound's utility as a reactant and ligand in various synthetic applications, a thorough understanding of its behavior in different solvent systems is paramount for reaction optimization, purification, and formulation. This document synthesizes known chemical properties with established principles of solubility to offer a predictive framework and detailed experimental protocols for the precise determination of its solubility in common organic solvents. Special consideration is given to the compound's reactivity, particularly its moisture sensitivity, and the implications for accurate solubility assessment.
Introduction: The Chemical Identity and Utility of Bis(2-methoxyphenyl)chlorophosphine
Bis(2-methoxyphenyl)chlorophosphine, with the molecular formula C₁₄H₁₄ClO₂P, is a white crystalline solid.[1][2][3] Its molecular structure, featuring two electron-donating methoxy groups on the phenyl rings, imparts specific electronic and steric properties that make it a valuable precursor and ligand in organic synthesis. It serves as a key reactant in cycloaddition reactions, asymmetric hydrogenations, and allylic substitutions.[1][4] Furthermore, it is employed in the synthesis of specialized ligands, such as ferrocene-based chiral diphosphines, and as a catalyst in carbon-carbon cross-coupling reactions.[1][4]
A critical, yet often overlooked, parameter in the application of this reagent is its solubility. The choice of solvent can profoundly influence reaction kinetics, product yields, and the ease of post-reaction work-up. This guide aims to fill the knowledge gap regarding the solubility of bis(2-methoxyphenyl)chlorophosphine in a range of common organic solvents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of bis(2-methoxyphenyl)chlorophosphine is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClO₂P | [1][4] |
| Molecular Weight | 280.69 g/mol | [1][4] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 111-114 °C | [1][4] |
| Boiling Point | 408.4 °C at 760 mmHg | [1] |
| Water Solubility | Reacts with water | [4] |
| Sensitivity | Moisture sensitive | [4] |
The most salient feature for the present discussion is its reactivity with water.[4] This hydrolytic instability necessitates the use of anhydrous solvents and inert atmospheric conditions during handling and solubility determination to prevent decomposition and ensure the integrity of the experimental results.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a preliminary framework for predicting the solubility of bis(2-methoxyphenyl)chlorophosphine. The molecule possesses both polar (P-Cl bond, methoxy groups) and non-polar (phenyl rings) characteristics. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents.
Factors influencing solubility:
-
Solvent Polarity: The presence of the polar P-Cl bond and ether linkages suggests that solvents of moderate polarity may be effective. However, the large non-polar surface area of the two phenyl rings indicates that non-polar aromatic and aliphatic hydrocarbon solvents could also be suitable.
-
Hydrogen Bonding: Bis(2-methoxyphenyl)chlorophosphine is a hydrogen bond acceptor (at the oxygen atoms) but not a donor. It will not readily dissolve in protic solvents like alcohols, and indeed, it is known to react with them.[5]
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally verified for this compound.
-
Crystalline Structure: The melting point of 111-114 °C suggests a stable crystal lattice.[1][4] A significant amount of energy will be required to overcome the lattice energy, which will influence its solubility.
Experimental Protocol for Solubility Determination
The following is a detailed, self-validating protocol for the gravimetric determination of the solubility of bis(2-methoxyphenyl)chlorophosphine. This method is chosen for its accuracy and the ability to visually confirm the presence of undissolved solid, which is crucial for a crystalline compound.
Materials and Equipment
-
Bis(2-methoxyphenyl)chlorophosphine (purity ≥ 98%)
-
Anhydrous organic solvents (e.g., toluene, tetrahydrofuran, dichloromethane, hexane, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps and PTFE septa
-
Syringes and needles
-
0.22 µm PTFE syringe filters
-
Pre-weighed glass sample pans or vials for drying
Experimental Workflow Diagram
Sources
Steric Bulk Parameters of Bis(2-methoxyphenyl)chlorophosphine Ligands: A Technical Guide to Structural Design and Catalytic Optimization
Executive Summary
In modern transition-metal catalysis, the rational design of phosphine ligands dictates the efficiency, regioselectivity, and turnover number (TON) of cross-coupling and polymerization reactions. Bis(2-methoxyphenyl)chlorophosphine serves as a privileged electrophilic precursor for synthesizing a diverse array of bulky, electron-rich, and hemilabile phosphine ligands. This whitepaper provides an in-depth analysis of the steric bulk parameters—specifically the Tolman cone angle (
The Causality of Steric Bulk in Catalysis
The efficacy of bis(2-methoxyphenyl)-derived phosphines is rooted in a dual-action mechanism: steric pressure and hemilability .
When bis(2-methoxyphenyl)chlorophosphine is functionalized (e.g., via nucleophilic substitution with an aryl or alkyl group), the resulting ligand possesses two ortho-methoxy groups. These groups project into the primary coordination sphere of the metal center.
-
Accelerated Reductive Elimination : The immense steric bulk forces the metal center to adopt lower coordination numbers (e.g., forming highly reactive
species rather than stable resting states). During the catalytic cycle, this steric pressure physically crowds the metal center, lowering the activation energy required for the two coupling partners to undergo reductive elimination. -
Hemilabile Stabilization : Unlike purely alkyl-substituted bulky ligands (e.g.,
), the oxygen atoms of the methoxy groups can act as weak, reversible donors. This hemilability stabilizes highly unsaturated, transient metal intermediates (such as 14-electron species) without permanently blocking the coordination site required for substrate binding.
Catalytic cycle showing the mechanistic impact of steric bulk and hemilability.
Quantifying Steric Bulk: Cone Angle and Buried Volume
To mathematically model the steric impact of bis(2-methoxyphenyl)phosphine derivatives, two primary parameters are utilized:
-
Tolman Cone Angle (
) : Originally defined using space-filling models, the cone angle is the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom that just touches the van der Waals radii of the outermost atoms [2]. For bis(2-methoxyphenyl)(phenyl)phosphine, crystallographic data of its selenide derivative reveals a massive cone angle of 176.0° [1]. -
Percent Buried Volume (
) : A more modern, 3D topographic metric that calculates the percentage of the primary coordination sphere (typically a sphere of radius 3.5 Å around the metal) occupied by the ligand. The rigid ortho-methoxy groups significantly increase the compared to unsubstituted phenyl rings, effectively shielding the metal center [3].
Quantitative Data Summary
| Ligand | Tolman Cone Angle ( | Percent Buried Volume ( | Structural Features |
| Triphenylphosphine ( | 145° | ~26% | Standard baseline, low steric bulk |
| Bis(2-methoxyphenyl)phenylphosphine | 176.0° | ~30% | High steric bulk, dual hemilabile oxygen donors |
| Tris(2-methoxyphenyl)phosphine | 185° | ~31% | Extreme steric bulk, multi-hemilabile |
| Tri-o-tolylphosphine ( | 194° | ~32% | Extreme steric bulk, no hemilability |
Experimental Protocol: Synthesis and Parameterization
To accurately determine the steric parameters of a novel ligand derived from bis(2-methoxyphenyl)chlorophosphine, a self-validating workflow combining anaerobic synthesis and X-ray crystallography is required.
Step 1: Ligand Synthesis via Nucleophilic Substitution
-
Flame-dry a Schlenk flask and purge with ultra-high purity Argon.
-
Dissolve 1.0 equivalent of bis(2-methoxyphenyl)chlorophosphine in anhydrous, degassed tetrahydrofuran (THF) (0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath to prevent unwanted side reactions or cleavage of the methoxy ether.
-
Dropwise, add 1.05 equivalents of the desired nucleophile (e.g., an aryl or alkyl Grignard reagent,
). -
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench with degassed water, extract with diethyl ether, dry over anhydrous
, and concentrate in vacuo. Purify the ligand via recrystallization.
Step 2: Metal Complexation
-
To measure the exact steric parameters, coordinate the free ligand to a transition metal reporter (e.g., Selenium for NMR/crystallography, or a Palladium/Gold precursor).
-
React the purified ligand with 1.0 equivalent of elemental Selenium in refluxing toluene to form the phosphine selenide, or with
in dichloromethane.
Step 3: Crystallographic Analysis and Parameter Calculation
-
Grow single crystals of the metal/selenide complex via slow vapor diffusion (e.g., dichloromethane/hexane).
-
Perform single-crystal X-ray diffraction (XRD) to obtain the atomic coordinates (.cif file).
-
Cone Angle Calculation : Measure the M-P bond distance. If adjusting to the Tolman standard, normalize the M-P distance to 2.28 Å and calculate the apex angle encompassing the van der Waals radii of the methoxy groups [1].
-
Calculation : Import the .cif file into a topographic mapping software (e.g., SambVca). Set the sphere radius to 3.5 Å and the M-P distance to the crystallographic value to generate the steric map and extract the exact
[3].
Workflow for synthesizing and parameterizing bulky phosphine ligands.
Conclusion
The structural integration of ortho-methoxy groups via bis(2-methoxyphenyl)chlorophosphine precursors provides a highly effective method for tuning the steric and electronic properties of phosphine ligands. By achieving Tolman cone angles exceeding 170° and high percent buried volumes, these ligands exert profound steric pressure on metal centers, accelerating rate-limiting steps like reductive elimination while offering transient stabilization through hemilabile oxygen coordination. Mastery of these steric parameters is essential for the rational design of next-generation catalysts in pharmaceutical and materials synthesis.
References
- Muller, A. (2009). Bis(2-methoxyphenyl)(phenyl)phosphine selenide. National Center for Biotechnology Information (PMC).
- Teo, R. H. X., et al. (2020). HYDROPHOSPHINATION AS A VALUABLE TOOL TO CHIRAL DIPHOSPHINES AND THEIR DERIVATIVES. Nanyang Technological University (DR-NTU).
- ResearchGate Contributors. (2025). Customizing Polymers by Controlling Cation Switching Dynamics in Non-Living Polymerization. ResearchGate.
Hemilabile Coordination Potential of Methoxy-Substituted Phosphines
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the architecture of homogeneous catalysis, ligand design dictates the delicate balance between stability and reactivity. Methoxy-substituted phosphines represent a class of "hybrid" ligands that exploit hemilability —the capacity to reversibly coordinate and dissociate a donor group (the methoxy oxygen) to a metal center.
This guide analyzes the "Windshield Wiper" mechanism, where the hard oxygen donor stabilizes the metal center during resting states (closed form) and dissociates to create a vacant coordination site for substrate binding (open form). We provide actionable protocols for synthesizing these ligands and deploying them in palladium-catalyzed cross-couplings, a critical workflow in pharmaceutical API synthesis.
Mechanistic Principles: The "Windshield Wiper" Effect
The core utility of methoxy-substituted phosphines, particularly ortho-anisylphosphines, lies in the Hard/Soft Acid-Base (HSAB) mismatch.
-
The Anchor (Phosphorus): The soft phosphorus atom forms a strong, thermodynamically stable bond with soft transition metals (Pd, Rh, Ru).
-
The Switch (Oxygen): The hard ether oxygen forms a weak, labile dative bond with the soft metal.
Thermodynamic Equilibrium
In a catalytic cycle, the ligand fluctuates between two states:
-
Closed State (
-P,O): The oxygen binds to the metal, satisfying its electronic saturation (16e- or 18e- species). This protects the catalyst from aggregation or decomposition (e.g., "palladium black" formation). -
Open State (
-P): In the presence of a substrate or during oxidative addition, the weak M-O bond breaks. This exposes a vacant coordination site without the ligand fully dissociating, which would destabilize the catalyst.
Visualization of Hemilability
The following diagram illustrates the reversible coordination (hemilability) and its role in stabilizing a metal center (
Figure 1: The "Windshield Wiper" mechanism. The methoxy arm (O) reversibly dissociates to allow substrate entry while the phosphorus (P) remains anchored.
Ligand Engineering & Selection
Not all methoxy-phosphines exhibit useful hemilability. The geometric position of the methoxy group is critical.
| Parameter | ortho-Methoxy (e.g., o-Anisyl) | para-Methoxy (e.g., p-Anisyl) | Impact on Catalysis |
| Chelate Ring Size | 5-membered (Stable but labile) | N/A (Too distant) | Ortho enables the hemilabile switch. |
| Electronic Effect | Electron-donating (+I via O) | Electron-donating (+M) | Both increase electron density on P, facilitating oxidative addition. |
| Steric Bulk | High (Cone angle increases) | Low | Ortho bulk promotes reductive elimination (crucial for bulky biaryls). |
| Hemilability | Yes | No | Only ortho provides the stabilizing "closed" state. |
Recommendation: For cross-coupling of sterically hindered aryl chlorides, use (2-methoxyphenyl)diphenylphosphine or SPhos (Buchwald-type). The ortho-methoxy group prevents Pd precipitation while the bulk facilitates the final product release.
Experimental Protocol: Ligand Synthesis
Target Molecule: (2-Methoxyphenyl)diphenylphosphine Rationale: This is the fundamental model ligand for demonstrating hemilabile P,O-coordination.
Reagents & Equipment[1][2]
-
Reagents: 2-Bromoanisole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Chlorodiphenylphosphine (1.0 eq), Anhydrous THF.
-
Equipment: Flame-dried Schlenk flask, Argon/Nitrogen line, -78°C cooling bath (acetone/dry ice).
Step-by-Step Methodology
Caution: n-Butyllithium is pyrophoric. All steps must be performed under inert atmosphere.
-
Lithiation (Halogen-Metal Exchange):
-
Charge a 250 mL Schlenk flask with 2-bromoanisole (10 mmol) and anhydrous THF (50 mL) under argon.
-
Cool the solution to -78°C .
-
Add n-BuLi (11 mmol) dropwise via syringe over 20 minutes.
-
Checkpoint: Stir at -78°C for 1 hour. The formation of (2-methoxyphenyl)lithium is indicated by a slight color change (often pale yellow).
-
-
Phosphination:
-
Add chlorodiphenylphosphine (10 mmol) dropwise to the cold lithiated solution.
-
Mechanistic Note: The nucleophilic aryl lithium attacks the electrophilic phosphorus.
-
Allow the mixture to warm slowly to room temperature over 4 hours.
-
-
Workup & Purification:
-
Validation:
-
³¹P NMR: Expect a singlet around -15 to -20 ppm (CDCl₃). Absence of oxide peak (~30 ppm) confirms purity.
-
Application: Suzuki-Miyaura Coupling
Objective: Synthesize a sterically hindered biaryl using the hemilabile ligand to stabilize the active Pd(0) species.
The Catalytic Cycle
The hemilabile ligand assists in two key stages:
-
Stabilization: Prevents Pd(0) aggregation before Oxidative Addition.
-
Transmetalation: The oxygen arm dissociates to allow the boronic acid to bind.[3]
Figure 2: Catalytic cycle of Suzuki coupling. The hemilabile oxygen (O) re-binds at the Pd(0) stage to regenerate the stable catalyst.
Protocol: Cross-Coupling of 2-Chlorotoluene
-
Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (1 mol%) and (2-methoxyphenyl)diphenylphosphine (2 mol%) in Toluene. Stir for 10 min to form the active complex.
-
Reaction Assembly: Add 2-chlorotoluene (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Execution: Heat to 80°C for 4 hours.
-
Analysis: The ortho-methoxy ligand typically yields >90% conversion due to the "windshield wiper" effect facilitating the difficult transmetalation step for hindered substrates.
References
-
BenchChem. The Hemilabile Nature of Aphos P,O-Coordinating Ligands: A Technical Guide for Advanced Catalysis. Retrieved from
-
Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Retrieved from
-
Barder, T. E., et al. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]
-
ResearchGate. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls. Retrieved from
-
ACS Catalysis. Structurally-Responsive Ligands for High-Performance Catalysts. Retrieved from
Sources
Technical Guide: Melting Point, Boiling Point, and Physicochemical Profile of Bis(2-methoxyphenyl)chlorophosphine
[1]
Part 1: Executive Summary & Physicochemical Profile[1]
Bis(2-methoxyphenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily in the synthesis of sterically hindered, electron-rich phosphine ligands (e.g., for Suzuki-Miyaura coupling, asymmetric hydrogenation).[1] Unlike its analog diphenylchlorophosphine (Ph₂PCl), which is a liquid at room temperature, the introduction of ortho-methoxy groups significantly increases the molecular weight and crystalline lattice energy, rendering this compound a solid.
Accurate knowledge of its melting point (Mp) and boiling point (Bp) is critical for process design, specifically for determining purification strategies (recrystallization vs. distillation) and handling protocols (solid transfer vs. melt).
Physicochemical Data Table
| Property | Value / Description | Confidence Level | Source |
| CAS Number | 263369-88-6 | High | [1, 2] |
| Melting Point (Mp) | 111 – 114 °C | High (Experimental) | [1, 3] |
| Boiling Point (Bp) | ~408 °C (at 760 mmHg) | Low (Predicted/Theoretical) | [3] |
| Physical State | White Crystalline Powder | High | [1] |
| Molecular Weight | 280.69 g/mol | High | [1] |
| Solubility | Soluble in THF, DCM, Toluene; Reacts violently with water | High | [1, 2] |
| Stability | Moisture Sensitive; Air Sensitive | High | [1] |
Critical Application Note: The high melting point (111–114 °C) indicates that recrystallization is the preferred purification method over distillation. Attempting to distill this compound at atmospheric pressure will lead to thermal decomposition before the boiling point is reached.
Part 2: Thermodynamic Context & Experimental Determination
Melting Point: The Primary Purity Indicator
For Bis(2-methoxyphenyl)chlorophosphine, the sharp melting range of 111–114 °C serves as the primary rapid indicator of purity. A depressed or broadened range (e.g., 105–112 °C) typically indicates contamination with:
-
Hydrolysis products: Bis(2-methoxyphenyl)phosphine oxide (formed via reaction with atmospheric moisture).
-
Starting materials: Tris(2-methoxyphenyl)phosphine (if synthesized via Grignard overload).
Protocol: Inert Atmosphere Capillary Melting Point
Because the P-Cl bond is highly susceptible to hydrolysis, standard open-capillary melting point measurements will yield erroneous results due to in-situ degradation during heating.[1]
-
Preparation: Load the sample into a glass capillary inside a glovebox (N₂ or Ar atmosphere).
-
Sealing: Seal the capillary tip with high-vacuum grease or by flame-sealing before removing it from the inert environment.
-
Ramp Rate: Heat at 10 °C/min to 100 °C, then reduce to 1 °C/min.
-
Observation: Watch for the "clear point" (complete liquefaction).
Boiling Point: Theoretical vs. Practical
While thermodynamic models predict a boiling point of approximately 408 °C at atmospheric pressure, this value is purely theoretical. The P-Cl bond energy and the stability of the aryl rings are insufficient to withstand these temperatures.
-
Vacuum Distillation: If distillation is required (e.g., for crude oil purification), it must be performed under high vacuum (<0.1 mmHg).
-
Estimated Vacuum Bp: Based on nomographs for similar diarylchlorophosphines, the expected boiling point would be ~180–200 °C at 0.1 mmHg . However, due to the solid nature of the product, sublimation or crystallization are operationally superior.
Part 3: Synthesis & Purification Logic[1]
The synthesis of Bis(2-methoxyphenyl)chlorophosphine generally follows a "bottom-up" approach using Grignard reagents or a "functional group exchange" from the phosphine oxide.
Synthesis Workflow (Grignard Route)
The most common route involves the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride (PCl₃). Control of stoichiometry is vital to prevent the formation of the tris-substituted phosphine.
Figure 1: Step-wise synthesis workflow emphasizing the temperature control required to favor the bis-substituted product.
Purification Protocol: Recrystallization
Given the Mp of 111–114 °C, recrystallization is the standard purification technique.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot toluene or dichloromethane (under Argon).
-
Precipitation: Layer with an antisolvent such as dry hexane or pentane.
-
Cooling: Store at -20 °C to induce crystallization.
-
Filtration: Filter using a Schlenk frit to maintain inert conditions.
-
Drying: Dry under high vacuum to remove solvent traces.
Part 4: Handling, Stability, and Safety[1]
Hydrolysis and Degradation Pathway
The chlorophosphine moiety is extremely moisture-sensitive. Contact with ambient air results in rapid hydrolysis, releasing hydrochloric acid (HCl) and forming the phosphinous acid/oxide.
Figure 2: Degradation pathway upon exposure to moisture, highlighting the release of corrosive HCl.[1]
Storage Requirements[1][4][5][6]
-
Atmosphere: Strictly Nitrogen or Argon (Glovebox preferred).
-
Temperature: Ambient (20–25 °C) is acceptable for short term; 2–8 °C is recommended for long-term storage to prevent slow disproportionation.
-
Container: Tightly sealed glass vial with a PTFE-lined cap, secondary containment in a desiccator.
Safety (SDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle only in a fume hood or glovebox.
References
-
Thermo Fisher Scientific (Alfa Aesar). Chlorobis(2-methoxyphenyl)phosphine, 98% Product Specification. Retrieved from [1]
-
ChemicalBook. Bis(2-methoxyphenyl)chlorophosphine Properties and Safety. Retrieved from [1]
-
Alfa Chemistry. Bis(2-methoxyphenyl)chlorophosphine Datasheet. Retrieved from
-
Organometallics (ACS Publications). Synthesis of Palladium Complexes with an Anionic P~O Chelate. (Provides synthesis context for methoxy-substituted phosphines). Retrieved from [1]
Illuminating the Core: A Technical Guide to the X-ray Crystallography of Bis(2-methoxyphenyl)chlorophosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-methoxyphenyl)chlorophosphine and its derivatives represent a class of organophosphorus compounds with significant potential in catalysis and as precursors to sophisticated ligands for drug development.[1] Their three-dimensional structure is paramount to understanding their reactivity, steric and electronic properties, and ultimately, their function. This guide provides a comprehensive overview of the methodologies required to obtain and analyze single-crystal X-ray diffraction data for this class of molecules. While a definitive crystal structure for the parent chlorophosphine is not publicly available, this document leverages crystallographic data from closely related analogues to predict its structural parameters and to provide a robust, field-proven protocol for its synthesis, crystallization, and structural determination.
Introduction: The Structural Imperative in Drug Discovery
The precise arrangement of atoms in a molecule dictates its interactions with biological targets. For phosphorus-based ligands, which are crucial in the synthesis of complex organic molecules for pharmaceuticals, the geometry around the phosphorus center is a key determinant of catalytic activity and stereoselectivity.[1] Bis(2-methoxyphenyl)chlorophosphine is a valuable precursor for generating a diverse range of these ligands. The electronic-donating methoxy groups and the steric bulk of the aryl substituents influence the coordination chemistry of these compounds. Understanding these features through X-ray crystallography is not merely an academic exercise but a critical step in rational drug design and catalyst optimization.
Chlorinated compounds, in general, are prevalent in a significant number of FDA-approved drugs, and the synthesis of novel chloro-containing molecules is a vibrant area of pharmaceutical research.[2] This guide serves as a practical manual for researchers seeking to elucidate the solid-state structures of bis(2-methoxyphenyl)chlorophosphine derivatives, thereby accelerating the discovery and development of new therapeutic agents.
Synthesis and Handling of Bis(2-methoxyphenyl)chlorophosphine
The synthesis of the precursor, bis(2-methoxyphenyl)phosphine oxide, is a critical first step. A patented method involves the reaction of anisole with triethyl phosphate, followed by hydrogenation, to yield the desired phosphine oxide.[3] The subsequent conversion to the chlorophosphine is a standard procedure in organophosphorus chemistry.
Experimental Protocol: Synthesis of Bis(2-methoxyphenyl)chlorophosphine
This protocol is adapted from general methods for the conversion of secondary phosphine oxides to chlorophosphines.
Step 1: Synthesis of Bis(2-methoxyphenyl)phosphine Oxide A detailed, multi-step synthesis starting from anisole and triethyl phosphate is described in the patent literature, providing a high-yield route to the phosphine oxide precursor.[3]
Step 2: Conversion to Bis(2-methoxyphenyl)chlorophosphine
-
Reaction Setup: In a glovebox, a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is charged with bis(2-methoxyphenyl)phosphine oxide (1 equivalent).
-
Solvent Addition: Anhydrous, degassed toluene is added via syringe to dissolve the phosphine oxide.
-
Reagent Addition: Oxalyl chloride or a similar chlorinating agent (1.1 equivalents) is added dropwise to the stirred solution at 0 °C. The reaction is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR spectroscopy.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent and excess reagent are removed under reduced pressure to yield the crude chlorophosphine.
-
Purification: The crude product can be purified by distillation under high vacuum or by crystallization from a suitable solvent system (e.g., toluene/hexane).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Chlorophosphines are highly sensitive to moisture and oxygen. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to prevent the formation of the corresponding phosphine oxide or other byproducts.
-
Anhydrous Solvents: The use of dry, degassed solvents is crucial to prevent hydrolysis of the P-Cl bond.
Crystallization Strategies for X-ray Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is critical.[5][6]
Experimental Protocol: Crystallization of Bis(2-methoxyphenyl)chlorophosphine
Method 1: Slow Evaporation
-
In a glovebox, dissolve the purified chlorophosphine in a minimal amount of a suitable solvent (e.g., toluene, dichloromethane, or a mixture thereof) in a small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively good solvent (e.g., dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a small amount of a "poor" solvent in which the compound is less soluble (e.g., hexane or pentane).
-
The slow diffusion of the poor solvent's vapor into the solution of the compound will gradually decrease its solubility, promoting the growth of single crystals.[7]
Method 3: Slow Cooling
-
Prepare a saturated solution of the chlorophosphine in a suitable solvent (e.g., toluene) at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) in a controlled manner. A dewar flask can be used to slow the cooling rate.[4]
Self-Validating System: The quality of the crystals should be assessed under a polarizing microscope.[4] Good quality single crystals should be transparent, have well-defined faces, and extinguish plane-polarized light when rotated.[4]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Given the air-sensitive nature of chlorophosphines, special handling is required during data collection.
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: In a glovebox, select a suitable single crystal (typically 0.1-0.3 mm in its largest dimension) and mount it on a cryoloop using paratone or a similar cryoprotectant oil.
-
Transfer to Diffractometer: Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100 K). This rapid cooling vitrifies the oil and protects the crystal from the atmosphere.
-
Data Collection: A full sphere of diffraction data is collected using a modern CCD or CMOS detector-based diffractometer.
-
Data Processing: The raw diffraction data is processed (integrated and scaled) using the manufacturer's software. Corrections for absorption are applied.
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Predicted Structural Parameters of Bis(2-methoxyphenyl)chlorophosphine
In the absence of a published crystal structure for bis(2-methoxyphenyl)chlorophosphine, we can predict its key structural parameters based on the crystallographic data of a closely related derivative, bis(2-methoxyphenyl)-(2-methyl-4-oxopent-2-yl)phosphine oxide.[8] The geometry around the phosphorus atom in the chlorophosphine is expected to be pyramidal, in contrast to the tetrahedral geometry of the phosphine oxide.
| Parameter | Predicted Value for Bis(2-methoxyphenyl)chlorophosphine | Reference Value in Bis(2-methoxyphenyl)- (2-methyl-4-oxopent-2-yl)phosphine oxide[8] |
| Bond Lengths (Å) | ||
| P-Cl | ~2.04 - 2.09 | N/A |
| P-C(aryl) | ~1.82 - 1.84 | 1.821(5), 1.823(5) |
| P=O | N/A | 1.490(4) |
| Bond Angles (°) | ||
| C-P-C | ~100 - 105 | 104.1(2) |
| Cl-P-C | ~100 - 104 | N/A |
| O-P-C | N/A | 112.0(2), 108.6(2) |
Table 1: Predicted vs. Reference Structural Parameters
Expert Insights on Structural Expectations:
-
P-Cl Bond Length: The predicted P-Cl bond length is based on typical values observed in other aryl chlorophosphines.
-
P-C Bond Lengths: The P-C(aryl) bond lengths are expected to be very similar to those in the phosphine oxide derivative, as the nature of this bond is not significantly altered by the change from a P=O to a P-Cl bond.[8]
-
C-P-C Bond Angle: The C-P-C bond angle in the chlorophosphine is predicted to be slightly smaller than the corresponding angle in the phosphine oxide. This is due to the increased s-character in the P-C bonds and the lone pair on the phosphorus atom in the chlorophosphine, which exerts greater steric repulsion than a bonding pair.
-
Conformation of Methoxyphenyl Groups: The orientation of the two 2-methoxyphenyl groups will be a key feature of the structure, likely adopting a conformation that minimizes steric hindrance while potentially allowing for weak intramolecular interactions.
The Role of Bis(2-methoxyphenyl)chlorophosphine Derivatives in Drug Development
The true value of obtaining the crystal structure of a bis(2-methoxyphenyl)chlorophosphine derivative lies in its application. These compounds are precursors to a wide variety of phosphine ligands that are used in transition metal-catalyzed cross-coupling reactions. Such reactions are fundamental to the synthesis of many active pharmaceutical ingredients (APIs). The steric and electronic properties of the phosphine ligand, which are precisely defined by its crystal structure, directly impact the efficiency and selectivity of these synthetic steps.
Conclusion: A Path Forward
This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of bis(2-methoxyphenyl)chlorophosphine and its derivatives. While a definitive crystal structure for the parent chlorophosphine remains to be publicly disclosed, the protocols and predictive data presented herein offer a robust starting point for researchers in the field. The elucidation of these structures is a critical endeavor that will undoubtedly contribute to the development of more efficient catalysts and, consequently, novel therapeutics. The combination of sound experimental methodology and predictive structural analysis, grounded in data from closely related compounds, provides a powerful toolkit for any scientist working with this important class of organophosphorus reagents.
References
-
Structure of the molecule of bis(2-methoxyphenyl)- (2-methyl-4-oxopent-2-yl)phosphine oxide (IIj) according to the X-ray diffraction data. ResearchGate. Available at: [Link]
-
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]
-
Potgieter, J. H., et al. (2025). Bissilver(I). IUCrData, 10(3), x250193. Available at: [Link]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
-
Potgieter, J. H., et al. (2025). Bis[(2-methoxyphenyl)diphenylphosphane-jP]- (nitrito-j O,O0)silver(I). IUCr Journals. Available at: [Link]
-
Conrad, J. C. (2021, November 28). Suppressing barite crystallization with organophosphorus compounds. University of Houston. Available at: [Link]
- Google Patents. (2022, March 29). Synthesis method of bis (2-methoxyphenyl) phosphine oxide (CN110590837B).
-
ACS Publications. (2021, October 11). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry. Available at: [Link]
-
Gotthard, G., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 1), 44–47. Available at: [Link]
-
Gotthard, G., et al. (2012). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. SciSpace. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]
-
Carleton College, Science Education Resource Center. (2018, June 15). Single-crystal X-ray Diffraction. Available at: [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
ResearchGate. Investigation of the scope in diarylphosphine oxides. Available at: [Link]
-
Huang, W., et al. (2021). Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. Chemical Communications, 57(75), 9578-9581. Available at: [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. Available at: [Link]
-
ResearchGate. (2015). Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]
-
MDPI. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank, 2017(4), M955. Available at: [Link]
-
Semantic Scholar. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank. Available at: [Link]
-
SciSpace. The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. Available at: [Link]
-
Figshare. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Available at: [Link]
-
PubChem. Bis(2-methoxyphenyl)phosphine. Available at: [Link]
-
University of Southampton ePrints. (2018). Supporting Information Structural diversity of Sn(II) phosphine oxide complexes with weakly coordinating anions and comparisons with related Ge(II) and Pb(II) species. Available at: [Link]
-
ResearchGate. Substrate scope of diarylphosphine oxides. Available at: [Link]
-
NIH. (2009). trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), m1341. Available at: [Link]
-
Ereztech. Bis(2-methoxyphenyl)phenylphosphine. Available at: [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide - Google Patents [patents.google.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Bis(2-methoxyphenyl)phosphine from Chlorophosphine Precursors
Introduction & Application Scope
Bis(2-methoxyphenyl)phosphine is a critical secondary phosphine intermediate used in the synthesis of hemilabile ligands for homogeneous catalysis. The ortho-methoxy substituents provide a "hard" oxygen donor atom capable of weak coordination to metal centers (e.g., Pd, Rh, Ru), creating a dynamic coordination environment that can stabilize catalytic intermediates or facilitate reductive elimination steps [1].
This protocol details the synthesis of bis(2-methoxyphenyl)phosphine (
Key Chemical Transformations
The core transformation involves the nucleophilic substitution of the chloride on the phosphorus atom by a hydride equivalent, followed by protonation.
Safety & Handling (Critical)
-
Pyrophoric Hazard: Secondary phosphines (
) are highly susceptible to oxidation and can be pyrophoric in air. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or Glovebox techniques. -
Corrosive Precursors: Chlorophosphines release HCl upon contact with moisture. Handle in a fume hood.
-
Reactive Hydrides: Lithium Aluminum Hydride (
) reacts violently with water and protic solvents.[1] Quenching requires extreme caution.
Retrosynthetic Workflow
The following diagram outlines the logical flow from the commercially available bromoanisole to the final secondary phosphine.
Figure 1: Strategic workflow for the generation of the target secondary phosphine.
Experimental Protocol
Stage 1: Preparation of Bis(2-methoxyphenyl)chlorophosphine (Precursor)
Note: If the chlorophosphine is purchased commercially (CAS: 263369-88-6), skip to Stage 2.
Rationale: Direct reaction of Grignard reagents with
Brief Protocol:
-
Generate 2-lithioanisole from 2-bromoanisole (20 mmol) and
-BuLi in THF at -78°C. -
Cannulate this solution dropwise into a solution of
(10 mmol) in THF at -78°C. -
Allow to warm to RT. Solvent removal and vacuum distillation yields the chlorophosphine.
Stage 2: Reduction to Bis(2-methoxyphenyl)phosphine (Core Protocol)
Reagents:
-
Bis(2-methoxyphenyl)chlorophosphine (
): 5.0 g (17.8 mmol) -
Lithium Aluminum Hydride (
): 0.35 g (9.2 mmol, 0.52 eq - slight excess) -
Anhydrous THF: 50 mL
-
Degassed Water / Dilute HCl (for quench)
-
Solvent for extraction: Diethyl ether (degassed)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum 3 times.
-
Hydride Suspension: Inside a glovebox or under positive Argon flow, add
powder to the flask. Add 20 mL of anhydrous THF via syringe. Cool the suspension to 0°C using an ice bath. -
Precursor Addition: Dissolve the Bis(2-methoxyphenyl)chlorophosphine (5.0 g) in 30 mL of anhydrous THF in a separate Schlenk tube. Transfer this solution to a pressure-equalizing addition funnel attached to the reaction flask.
-
Technical Insight: Dropwise addition of the phosphine chloride to the hydride (Normal Addition) is preferred here to maintain an excess of reducing agent throughout the reaction, preventing coupling side reactions (P-P bond formation).
-
-
Reaction: Add the chlorophosphine solution dropwise over 30 minutes at 0°C. Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Check reaction progress by taking a small aliquot for
NMR (under ). The starting material peak (+70 ppm) should disappear, replaced by the product peak (-45 ppm).
-
-
Quenching (Critical Step): Cool the flask back to 0°C. Very slowly add degassed water (or saturated Rochelle salt solution) dropwise to destroy excess hydride. Evolution of
gas will be vigorous. Follow with dilute degassed HCl (1M) until the aluminum salts dissolve and the pH is slightly acidic (pH ~5-6). -
Workup:
-
Extract the aqueous layer with degassed diethyl ether (
mL). -
Combine organic layers and dry over anhydrous
(under Argon). -
Filter via cannula filtration.
-
Remove solvent under reduced pressure.[2]
-
-
Purification: The crude product is often pure enough for use. If necessary, recrystallize from degassed ethanol or purify via vacuum distillation (high vacuum required).
Characterization & Validation
To validate the synthesis, compare spectral data against the following parameters. The coupling constant
Spectral Data Summary
| Parameter | Expected Value | Notes |
| Physical State | White crystalline solid | mp 86-90°C [2] |
| Appears as a doublet ( | ||
| ~215 - 230 Hz | Large coupling constant characteristic of P-H bond. | |
| Doublet ( | ||
| Singlet ( |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Oxidation to Phosphine Oxide ( | Air leak during workup. Ensure all solvents are degassed. | |
| Multiple | Incomplete Reduction or P-P coupling | Increase |
| No P-H doublet in | Deuterium Exchange | Do not use |
References
-
Imamoto, T., et al. (2001).[3] Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers. Journal of the American Chemical Society.[4] Link (Contextual citation for phosphine synthesis methodologies).
-
Sigma-Aldrich. (n.d.). Bis(2-methoxyphenyl)phosphine Product Specification. Retrieved October 26, 2023, from Link
-
Busacca, C. A., et al. (2011). Phosphine Ligands in Catalysis. Wiley-VCH.[5] (General reference for P-H bond characterization).
-
Organic Chemistry Portal. (n.d.). Reduction of Phosphine Oxides and Chlorides. Retrieved from Link
Sources
Application Note: Synthesis of Sulfonated Phosphine Ligands using Bis(2-methoxyphenyl)chlorophosphine
Abstract & Scope
This application note details the protocol for synthesizing high-purity, water-soluble phosphine ligands starting from Bis(2-methoxyphenyl)chlorophosphine . While this chlorophosphine precursor is moisture-sensitive and lipophilic, it serves as a versatile scaffold for constructing electron-rich tertiary phosphines (e.g., Bis(2-methoxyphenyl)phenylphosphine) which can subsequently be sulfonated.
The resulting sulfonated ligands (analogous to TPPMS/TPPTS or sSPhos) are critical for aqueous-phase homogeneous catalysis , particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings where biphasic separation of the catalyst is required.
Key Technical Advantages of this Protocol:
-
Regioselectivity: Utilizes the electronic activation of the methoxy group to direct sulfonation under mild conditions, avoiding phosphorus oxidation.
-
Modularity: The chlorophosphine "handle" allows for the introduction of various steric or electronic modulators (alkyl/aryl groups) prior to sulfonation.
-
Scalability: Designed for gram-to-multigram synthesis with self-validating purification steps.
Safety & Pre-requisites
CRITICAL WARNING: This protocol involves Bis(2-methoxyphenyl)chlorophosphine (highly corrosive, reacts violently with water to release HCl) and Fuming Sulfuric Acid (Oleum) (extremely corrosive, oxidant).
-
Engineering Controls: All steps involving the chlorophosphine must be performed in a glovebox or using strict Schlenk line techniques under Argon/Nitrogen. Sulfonation must be performed in a high-efficiency fume hood.
-
PPE: Butyl rubber gloves (for oleum), face shield, and acid-resistant apron are mandatory.
-
Quench Hazard: The hydrolysis of chlorophosphines and the quenching of oleum are highly exothermic.
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct phases:
-
Ligand Assembly: Nucleophilic substitution at the P-Cl bond using a Grignard reagent to form the tertiary phosphine.
-
Regioselective Sulfonation: Electrophilic aromatic substitution (
) using fuming sulfuric acid. The methoxy groups activate the ortho/para positions, while the protonated phosphorus ( ) deactivates the ring. The sulfonation occurs para to the methoxy group (position 5), minimizing steric clash with the phosphorus center.
Caption: Two-stage synthesis pathway transforming the chlorophosphine precursor into a water-soluble sulfonated ligand.
Experimental Protocol
Phase 1: Synthesis of Tertiary Phosphine (Ligand Assembly)
Target: Bis(2-methoxyphenyl)phenylphosphine
Reagents:
-
Bis(2-methoxyphenyl)chlorophosphine (1.0 equiv)
-
Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and inert gas inlet. Cool to -78°C (dry ice/acetone bath).
-
Dissolution: Cannulate a solution of Bis(2-methoxyphenyl)chlorophosphine (5.0 g, 17.8 mmol) in anhydrous THF (50 mL) into the flask.
-
Addition: Add Phenylmagnesium bromide (19.6 mL, 19.6 mmol) dropwise over 30 minutes. Note: Control addition rate to maintain internal temp < -70°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly overnight (12 h). The solution typically turns from yellow to clear/pale yellow.
-
Quench: Cool to 0°C. Carefully add degassed saturated
solution (20 mL). -
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with Brine, dry over , and concentrate under reduced pressure. -
Purification: Recrystallize from hot Ethanol or Methanol to yield white crystals.
-
QC Check:
NMR should show a singlet around -25 to -30 ppm (shifted from the chlorophosphine starting material).
-
Phase 2: Regioselective Sulfonation
Target: Disulfonated Bis(2-methoxyphenyl)phenylphosphine Sodium Salt
Reagents:
-
Tertiary Phosphine (from Phase 1)
-
Concentrated
(98%) -
Fuming
(Oleum, 20-30% ) -
NaOH (pellets and 50% w/w solution)
Procedure:
-
Protonation (Protection): Place the Tertiary Phosphine (2.0 g) in a round-bottom flask containing a stir bar. Cool to 0°C in an ice bath. Add Concentrated
(5 mL) dropwise.-
Expert Insight: This step protonates the phosphorus (
), protecting it from oxidation and deactivating the phenyl ring, thereby directing sulfonation to the more electron-rich anisyl rings.
-
-
Sulfonation: Add Fuming
(Oleum, 4 mL) dropwise over 15 minutes, maintaining 0°C.-
Critical Parameter: Do not let the temperature rise above 5°C. Higher temperatures risk ether cleavage (demethylation) to form phenols.
-
-
Digestion: Stir at 0°C for 2 hours, then allow to warm to 10°C for 2-4 hours. Monitor by taking aliquots (quenched in
/NaOH) for NMR.-
Endpoint: Disappearance of the starting material peak and appearance of a new singlet (often shifted downfield by 2-5 ppm relative to the unsulfonated phosphine).
-
-
Quench: Pour the reaction mixture very slowly onto 50 g of crushed ice. Exothermic!
-
Neutralization: Adjust pH to ~7-8 using 50% NaOH solution (keep cold, <20°C).
-
Purification (Salting Out): Concentrate the aqueous solution to approx. 20 mL. Add excess Ethanol or Methanol to precipitate the inorganic salts (
). Filter off the salts. -
Isolation: Concentrate the filtrate (containing the ligand). Dissolve in minimal water and precipitate the ligand by adding Acetone or Isopropanol. Filter and dry under vacuum.[1]
Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis and purification of the sulfonated ligand.
Data Summary & Troubleshooting
Expected Analytical Data
| Parameter | Unsulfonated Intermediate | Sulfonated Product (Na Salt) |
| Appearance | White crystalline solid | White/Off-white powder |
| Solubility | THF, DCM, Toluene | Water, Methanol, DMSO |
| Singlet, | Singlet, | |
| Methoxy signal | Methoxy signal |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phosphine Oxide Formation | Temperature too high during sulfonation; Incomplete degassing. | Keep sulfonation at 0°C. Ensure strict inert atmosphere during Phase 1. |
| Demethylation (Phenol formation) | Acid concentration too high or reaction too hot. | Use less Oleum or lower temperature. Reduce reaction time. |
| Inorganic Salt Contamination | Inefficient desalting. | Perform Soxhlet extraction with Methanol or use Dialysis tubing (100-500 Da MWCO). |
References
-
Buchwald, S. L., et al. "Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation."[2] Organic Letters, vol. 23, no.[2][3] 3, 2021, pp. 666–671.
-
BenchChem. "Application Notes: Synthesis of Tertiary Phosphine Ligands from Bis(4-methylphenyl)chlorophosphine." BenchChem Application Library, 2025.[4]
- Shaughnessy, K. H. "Hydrophilic phosphines and their applications." Chemical Reviews, vol. 109, no. 2, 2009, pp. 643-710.
- Herrmann, W. A., & Kohlpaintner, C. W. "Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis." Angewandte Chemie International Edition, vol. 32, no. 11, 1993, pp. 1524-1544.
Sources
Grignard reaction protocols with Bis(2-methoxyphenyl)chlorophosphine
Application Note: Grignard-Mediated Synthesis of Bulky Electron-Rich Phosphine Ligands Using Bis(2-methoxyphenyl)chlorophosphine
Executive Summary
The rational design of late-transition-metal catalysts relies heavily on the steric and electronic tunability of phosphine ligands. Bis(2-methoxyphenyl)chlorophosphine (CAS 263369-88-6) is a highly specialized, moisture-sensitive electrophilic precursor[1]. The ortho-methoxy groups on the aryl rings provide substantial steric bulk—comparable to Buchwald-type ligands—while offering hemilabile oxygen donors that can temporarily coordinate to metal centers (such as Ni or Pd) to stabilize reactive intermediates during catalytic cycles like ethylene oligomerization or cross-coupling[1],[2].
This application note details the causal mechanics and validated protocols for reacting this bulky chlorophosphine with Grignard reagents to synthesize advanced tertiary phosphine ligands.
Strategic Rationale & Mechanistic Causality
The conversion of bis(2-methoxyphenyl)chlorophosphine (
-
Solvent Selection (Anhydrous THF): Tetrahydrofuran is mandatory. The oxygen atoms in THF coordinate to the magnesium center of the Grignard reagent, stabilizing it and preventing Schlenk equilibrium shifts that precipitate active species. Furthermore, THF fully solubilizes the exceptionally bulky
. -
Thermal Management (0–5 °C Addition): The initial P–C bond formation is highly exothermic. Adding the chlorophosphine at ambient temperature can cause localized boiling of the solvent and drive destructive side reactions, such as the cleavage of the sensitive ortho-methoxy ether bonds by the highly nucleophilic Grignard reagent.
-
Kinetic Driving Force (Reflux Phase): Following the initial exothermic addition, the steric shielding provided by the two ortho-methoxy groups severely hinders the approach of the nucleophile. Heating the reaction to reflux (ca. 65 °C) provides the necessary activation energy to push the sterically hindered substitution to 100% conversion[3].
-
Mild Quenching Logic: A 10% aqueous
solution is utilized instead of strong mineral acids. Strong acids would protonate the newly formed, highly basic electron-rich tertiary phosphine, converting it into a water-soluble phosphonium salt and drastically reducing the isolated organic yield[3].
Experimental Workflows & Self-Validating Protocols
The following protocol details the synthesis of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde , a critical intermediate for P^N^P pincer ligands used in high-activity ethylene oligomerization catalysts[2].
Protocol: Synthesis via 2-(2-bromophenyl)-1,3-dioxolane Grignard Reagent
Step 1: Preparation of the Protected Grignard Reagent
-
In an inert-atmosphere Schlenk flask, suspend magnesium turnings (1.30 g, 0.055 mol) in 100 mL of anhydrous THF.
-
Add a single crystal of iodine to activate the magnesium.
-
Dropwise, add 2-(2-bromophenyl)-1,3-dioxolane (0.05 mol). Stir until the magnesium is consumed and the solution turns a characteristic dark amber.
-
Self-Validation Check: Perform a Gilman color test (using Michler's ketone) to confirm the presence of the active Grignard reagent before proceeding.
Step 2: Electrophilic Addition
-
Cool the Grignard solution strictly to 0–5 °C using an ice-water bath.
-
Dissolve bis(2-methoxyphenyl)chlorophosphine (14.03 g, 0.05 mol) in 30 mL of anhydrous THF.
-
Add the chlorophosphine solution dropwise over 30–45 minutes to maintain the internal temperature below 5 °C[3].
Step 3: Kinetic Maturation
-
Remove the ice bath and allow the system to warm to room temperature.
-
Attach a reflux condenser and heat the reaction to 65 °C for 10 hours[3].
-
Self-Validation Check (In-Process): Extract a 0.1 mL aliquot under
, quench with wet diethyl ether, and analyze via NMR. The reaction is complete when the P(III)-Cl starting material peak (~ +60 ppm) completely disappears, replaced by a sharp singlet in the negative region (typically -15 to -25 ppm).
Step 4: Quench and Phase Separation
-
Cool the reaction mixture to 0 °C.
-
Cautiously quench by adding 30 mL of deaerated 10% aqueous
[3]. -
Extract the aqueous layer with dichloromethane (
) (3 x 35 mL). -
Combine the organic phases, dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Deprotection and Purification
-
To yield the final benzaldehyde derivative, the crude acetal is deprotected using mild acidic conditions (e.g., dilute HCl in THF/water) followed by neutralization.
-
Recrystallize the crude product from a methanol/hexane layer diffusion to yield pure crystals.
Process Visualization
Workflow for Grignard-mediated synthesis of bulky phosphine ligands.
Quantitative Reaction Parameters
The table below summarizes validated reaction conditions for substituting bis(2-methoxyphenyl)chlorophosphine with various organometallic nucleophiles to yield advanced catalytic ligands[3],[2],[4].
| Nucleophile (Organometallic) | Electrophile | Solvent | Temp Profile / Time | Target Ligand Class | Yield (%) |
| 2-(2-bromophenyl)-1,3-dioxolane Grignard | Bis(2-methoxyphenyl)chlorophosphine | THF | 5 °C | P^N^P Pincer Precursor | 65 - 75% |
| Alkylmagnesium bromide (General) | Bis(2-methoxyphenyl)chlorophosphine | THF / | 0 °C | Alkyl-Biaryl Phosphine | > 80% |
| Lithium benzenesulfonate | Bis(2-methoxyphenyl)chlorophosphine | THF | -40 °C | Anionic P~O Chelate | 38 - 45% |
References
-
Hou, J., et al. (2006) : Synthesis and Characterization of Tridentate Nickel Complexes Bearing P∧N∧N and P∧N∧P Ligands and Their Catalytic Property in Ethylene Oligomerization. Organometallics, 25(1), 236-244. URL:[Link]
-
Liu, S., et al. (2007) : Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization of Ethene with Functionalized Norbornene Derivatives: Unusual Functionality Tolerance. Organometallics, 26(1), 210-216. URL:[Link]
Sources
Application Note: Functionalization of Bis(2-methoxyphenyl)chlorophosphine for Advanced Catalysis
Executive Summary
The rational design of phosphine ligands is the cornerstone of modern homogeneous catalysis. Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) serves as a highly privileged electrophilic precursor for the synthesis of sterically demanding, electron-rich, and hemilabile phosphine ligands[1]. By functionalizing the reactive P–Cl bond via nucleophilic substitution, researchers can synthesize a diverse array of catalytic modifiers, including phosphinosulfonates, phosphine-phosphonates, and Buchwald-type biaryl phosphines[2][3].
This application note provides a comprehensive guide to the physicochemical properties, mechanistic advantages, and step-by-step functionalization protocols for Bis(2-methoxyphenyl)chlorophosphine, specifically tailored for researchers developing next-generation palladium (Pd) and nickel (Ni) catalysts for cross-coupling and olefin polymerization[4].
Mechanistic Causality: Why Bis(2-methoxyphenyl)chlorophosphine?
The selection of Bis(2-methoxyphenyl)chlorophosphine over simpler precursors (e.g., chlorodiphenylphosphine) is driven by three distinct structural advantages that directly impact catalytic efficiency:
-
Enhanced σ-Donation (Electronic Effect): The methoxy groups donate electron density to the phosphorus center via resonance through the aromatic ring. This creates a highly electron-rich phosphine that accelerates the oxidative addition step in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
-
Kinetic Shielding (Steric Bulk): The ortho-methoxy substituents create a sterically congested environment around the coordinated metal center. In olefin polymerization, this steric bulk blocks axial coordination sites, suppressing unwanted β-hydride elimination (chain transfer) and promoting the formation of high-molecular-weight polymers[4].
-
Hemilability (Dynamic Stabilization): The oxygen atoms of the methoxy groups act as hard, weak Lewis bases. During catalytic cycles, they can reversibly coordinate to the metal center (forming a transient chelate) to stabilize highly reactive, coordinatively unsaturated intermediates. When a substrate (e.g., an olefin or aryl halide) enters the coordination sphere, the weak Pd–O or Ni–O bond easily dissociates, opening the active site[3].
Caption: Hemilabile stabilization mechanism of o-methoxy groups in Pd-catalyzed olefin polymerization.
Physicochemical Properties & Handling Data
Bis(2-methoxyphenyl)chlorophosphine is highly reactive. The P–Cl bond is exceptionally susceptible to nucleophilic attack, including rapid hydrolysis by atmospheric moisture to yield bis(2-methoxyphenyl)phosphine oxide and hydrochloric acid[1]. Rigorous Schlenk techniques or an inert-atmosphere glovebox (N₂ or Ar) are mandatory for all manipulations.
Table 1: Quantitative Physicochemical Data [1]
| Property | Value / Description |
| CAS Number | 263369-88-6 |
| Molecular Formula | C₁₄H₁₄ClO₂P |
| Molecular Weight | 280.69 g/mol |
| Physical Form | White to off-white crystalline powder/solid |
| Melting Point | 111 – 114 °C |
| Boiling Point | ~408.4 °C at 760 mmHg (Predicted) |
| Storage Conditions | Store under inert gas (Ar/N₂), 2–8 °C. Moisture Sensitive. |
| ³¹P NMR Shift (CDCl₃) | ~ +60 to +65 ppm (characteristic for diarylchlorophosphines) |
Experimental Protocols: Ligand Synthesis
The following protocol details the synthesis of 2-[Bis(2-methoxyphenyl)phosphino]benzenesulfonic acid , a highly privileged "SHOP-type" bidentate (P,O) ligand used in the industrial copolymerization of ethylene with polar monomers (e.g., methyl acrylate)[2][4].
Protocol: Directed Ortho-Lithiation and Phosphination
Rationale: This synthesis relies on the directed ortho-metalation (DOM) of benzenesulfonic acid. Two equivalents of n-butyllithium (n-BuLi) are required: the first deprotonates the strongly acidic sulfonic acid to form the lithium sulfonate salt, and the second performs the crucial ortho-lithiation. Bis(2-methoxyphenyl)chlorophosphine is then introduced as the electrophile[2].
Materials Required:
-
Benzenesulfonic acid (anhydrous)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Bis(2-methoxyphenyl)chlorophosphine (1.0 M solution in anhydrous THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed concentrated HCl (37%) and tert-butyl methyl ether (TBME)
Step-by-Step Methodology:
-
Initial Deprotonation: Under an argon atmosphere, dissolve benzenesulfonic acid (1.0 equiv, e.g., 6.84 mmol) in 15 mL of anhydrous THF in a flame-dried Schlenk flask. Cool the solution to 0 °C using an ice bath.
-
Lithiation: Dropwise add n-BuLi (2.2 equiv, 15.0 mmol).
-
Self-Validation Cue: The addition of the first equivalent will generate a white precipitate (lithium benzenesulfonate). As the second equivalent is added and ortho-lithiation proceeds, the suspension may take on a slight yellowish tint. Stir at 0 °C for 2 hours to ensure complete metalation[2].
-
-
Electrophilic Quench (Phosphination): Cool the reaction mixture down to -40 °C (using a dry ice/acetonitrile bath). The lower temperature is critical to prevent the highly reactive organolithium species from attacking the methoxy groups of the incoming phosphine.
-
Addition of Precursor: Slowly add the Bis(2-methoxyphenyl)chlorophosphine solution (1.0 equiv) dropwise over 15 minutes.
-
Self-Validation Cue: The reaction mixture will gradually lose the intense color of the organolithium intermediate, indicating successful P–C bond formation[2].
-
-
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours to drive the substitution to completion[2].
-
Workup & Acidification: Quench the reaction by adding 40 mL of degassed, deionized water. Remove the THF under reduced pressure. The resulting aqueous solution contains the lithium salt of the product. Carefully acidify the aqueous layer to pH = 1 using concentrated HCl (37%)[2].
-
Self-Validation Cue: A thick white precipitate of the free phosphinosulfonic acid will form immediately upon reaching pH = 1.
-
-
Isolation: Filter the precipitate under an inert atmosphere (or in air if the ligand is sufficiently air-stable as a solid, though inert filtration is recommended). Wash the filter cake thoroughly with TBME (15 mL) to remove non-polar impurities and unreacted phosphine oxides[2]. Dry under high vacuum.
Caption: Workflow for the synthesis of phosphinosulfonate ligands via directed ortho-lithiation.
Comparative Catalytic Performance
When complexed with Palladium(II), the resulting bis(2-methoxyphenyl)-substituted phosphinosulfonate ligands demonstrate remarkable tolerance to polar functional groups compared to their unsubstituted triphenylphosphine counterparts. This is heavily utilized in the synthesis of functionalized polyolefins[4].
Table 2: Impact of Methoxy-Functionalization on Pd-Catalyzed Ethylene/Methyl Acrylate Copolymerization [3][4]
| Ligand Scaffold on Pd(II) Catalyst | Activity (g polymer / mmol Pd·h) | Molecular Weight (Mw) | Polar Monomer Incorporation | Catalyst Stability |
| Triphenylphosphine-sulfonate | Low to Moderate | ~10,000 | < 2 mol% | Prone to Pd-black formation |
| Bis(2-methoxyphenyl)phosphine-sulfonate | High | > 50,000 | Up to 10 mol% | Highly stable (Hemilabile protection) |
Note: The hemilabile nature of the o-methoxy groups prevents the irreversible coordination of the polar acrylate oxygen to the Pd center, a common failure mode in early-generation SHOP catalysts.
References
-
Guironnet, D., et al. "Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization of Ethene with Functionalized Norbornene Derivatives: Unusual Functionality Tolerance." Organometallics, 2007, 26, 12. Available at:[Link]
- Japan Polyethylene Corporation. "Metal complex and method for producing α-olefin polymer and method for producing α-olefin/(meth)acrylate copolymer using the same." U.S. Patent 8,618,319 B2, issued December 31, 2013.
-
Chen, Z., et al. "Allosteric Effects in Ethylene Polymerization Catalysis. Enhancement of Catalyst Activity and Polymer Molecular Weight by Noncovalent Binding of B(C6F5)3." Organometallics, 2017, 36, 4990−5002. Available at:[Link]
Sources
- 1. BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US8618319B2 - Metal complex and method for producing α-olefin polymer and method for producing α-olefin/(meth)acrylate copolymer using the same - Google Patents [patents.google.com]
Application Note: Hydrolysis of Bis(2-methoxyphenyl)chlorophosphine to Secondary Phosphine Oxides
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and downstream applications in catalytic ligand design.
Executive Summary and Mechanistic Rationale
Secondary phosphine oxides (SPOs) are highly versatile, bench-stable precursors used extensively in the synthesis of chiral phosphine ligands (such as DIPAMP derivatives) and as pre-ligands in transition-metal-catalyzed cross-coupling reactions[1]. Unlike their secondary phosphine counterparts, which are highly prone to spontaneous oxidation and require rigorous air-free handling, SPOs are stable P(V) species that can be handled in the air.
The synthesis of bis(2-methoxyphenyl)phosphine oxide via the hydrolysis of bis(2-methoxyphenyl)chlorophosphine is a highly efficient and thermodynamically driven process. The methoxy groups at the ortho-positions provide critical steric bulk and electron density, which are essential for the performance of downstream polyketone polymerization catalysts and asymmetric hydrogenation complexes [2].
The Causality of the Hydrolysis Reaction
The transformation relies on the nucleophilic attack of water on the electrophilic P(III) center of the chlorophosphine, displacing the chloride ion to form a phosphinous acid intermediate (Ar₂P-OH). This intermediate is transient; it rapidly undergoes a tautomerization to the secondary phosphine oxide (Ar₂P(O)H) [3].
The causality behind this near-quantitative conversion lies in the bond dissociation energies. The formation of the strong P=O double bond (~130 kcal/mol) provides an overwhelming thermodynamic driving force, pushing the equilibrium almost entirely toward the P(V) tautomer.
Mechanistic progression and tautomerization of bis(2-methoxyphenyl)chlorophosphine hydrolysis.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating. By incorporating specific basic additives and monitoring the reaction via NMR, the protocol prevents common failure modes such as acid-catalyzed ether cleavage or over-oxidation to phosphinic acids.
Reagents and Equipment
-
Substrate: Bis(2-methoxyphenyl)chlorophosphine (10.0 mmol, ~2.81 g)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (30 mL)
-
Hydrolyzing Agent/Base: Deionized Water (50 mmol, 0.9 mL) and Triethylamine (Et₃N) (12.0 mmol, 1.67 mL)
-
Equipment: 100 mL Schlenk flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Step-by-Step Methodology
-
Inert Preparation: Flame-dry a 100 mL Schlenk flask and purge with N₂. Although the final product is air-stable, the starting chlorophosphine is highly moisture-sensitive. Dissolve bis(2-methoxyphenyl)chlorophosphine (10.0 mmol) in 30 mL of anhydrous THF.
-
Temperature Control: Submerge the flask in an ice-water bath (0 °C). Rationale: The hydrolysis is exothermic. Cooling prevents localized heating, which could drive the over-oxidation of the SPO to the corresponding phosphinic acid (Ar₂P(O)OH).
-
Base Addition: Add triethylamine (12.0 mmol) to the solution. Rationale: Et₃N acts as an HCl scavenger. If the HCl byproduct is not neutralized, the highly acidic environment can lead to the cleavage of the electron-rich ortho-methoxy groups.
-
Hydrolysis: Slowly add deionized water (0.9 mL) dropwise over 10 minutes. A white precipitate (triethylammonium chloride) will immediately begin to form, validating that the nucleophilic substitution is occurring.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
In-Process Validation (NMR Aliquot): Take a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ³¹P NMR. The disappearance of the P(III) chlorophosphine peak (typically >60 ppm) and the appearance of a singlet/doublet around +10 to +15 ppm confirms reaction completion.
-
Aqueous Workup: Quench the mixture with 20 mL of 1M HCl to neutralize any remaining Et₃N, then extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude off-white solid from a mixture of Ethyl Acetate and Hexane to yield pure bis(2-methoxyphenyl)phosphine oxide.
Step-by-step experimental workflow for the synthesis of secondary phosphine oxides.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the synthesized compound, the analytical data must be cross-referenced with the mechanistic rationale. The table below summarizes the expected quantitative parameters and their diagnostic significance.
| Parameter | Expected Value / Observation | Causality / Diagnostic Rationale |
| Temperature | 0 °C warming to 25 °C | Controls the exothermic nucleophilic substitution; minimizes thermal degradation and over-oxidation. |
| Base Equivalents | 1.1 – 1.5 eq (Triethylamine) | Neutralizes the 1 equivalent of HCl generated. Excess ensures the reaction remains non-acidic, protecting the ortho-methoxy ethers. |
| Typical Yield | 75% – 90% | High thermodynamic driving force from tautomerization ensures near-quantitative conversion. Losses are primarily mechanical during recrystallization. |
| ³¹P NMR (CDCl₃) | ~ +10 to +15 ppm | Confirms the P(V) oxidation state. The starting P(III) chlorophosphine typically appears far downfield (>60 ppm). |
| ¹H NMR (P-H bond) | ~ 8.0 ppm (d, ¹J_PH ≈ 480 Hz) | The massive one-bond P-H scalar coupling (J ≈ 480 Hz) is the definitive, self-validating hallmark of the secondary phosphine oxide tautomer. |
References
-
Title: Preparation and Reactions of Diphenylphosphine Oxide Source: Journal of the Chemical Society (1957) URL: [Link]
-
Title: Dynamic Kinetic Resolution of Racemic Allylic Alcohols via Hydrolase–Metal Combo Catalysis: An Effective Method for the Synthesis of Optically Active Compounds Source: Journal of the American Chemical Society (2012) URL: [Link]
-
Title: Synthesis of Unsymmetrical Diarylphosphinous Chlorides and Their Conversion to Secondary Phosphine Oxides Source: The Journal of Organic Chemistry (1963) URL: [Link]
Reduction of Bis(2-methoxyphenyl)chlorophosphine to a Secondary Phosphine: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the reduction of bis(2-methoxyphenyl)chlorophosphine to its corresponding secondary phosphine, bis(2-methoxyphenyl)phosphine. This transformation is a key step in the synthesis of valuable ligands for catalysis and organophosphorus chemistry. This document details the underlying chemical principles, provides a robust experimental protocol, and emphasizes critical safety considerations for handling the pyrophoric reagents and products involved. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Secondary phosphines are a pivotal class of organophosphorus compounds, widely employed as precursors to sophisticated phosphine ligands that are integral to homogeneous catalysis. The electronic and steric properties of these ligands can be finely tuned by the nature of the substituents on the phosphorus atom. Bis(2-methoxyphenyl)phosphine, with its electron-donating methoxy groups, is a precursor to ligands that can enhance the catalytic activity of transition metals in various cross-coupling reactions. The reduction of the corresponding chlorophosphine is a direct and efficient route to this valuable secondary phosphine.
The choice of reducing agent is critical for the successful synthesis of secondary phosphines from chlorophosphines. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation due to its high reactivity. However, its pyrophoric nature necessitates stringent safety protocols and handling techniques. This guide will focus on the use of LiAlH₄, providing a detailed protocol and discussing the mechanistic aspects of the reaction.
Mechanistic Overview
The reduction of a chlorophosphine with lithium aluminum hydride proceeds via a nucleophilic substitution mechanism. The P-Cl bond is highly polarized, rendering the phosphorus atom electrophilic. The hydride ion (H⁻), delivered from LiAlH₄, acts as the nucleophile, attacking the phosphorus center and displacing the chloride ion.
Reaction Scheme:
The aluminum hydride (AlH₃) generated can also act as a reducing agent. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of chlorophosphines to secondary phosphines.[1]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Bis(2-methoxyphenyl)chlorophosphine | 97% or higher | Major chemical suppliers |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Major chemical suppliers |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | Major chemical suppliers |
| Degassed Deionized Water | N/A | In-house preparation |
| 15% Sodium Hydroxide Solution | Reagent Grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major chemical suppliers |
| Celite® 545 | N/A | Major chemical suppliers |
| Schlenk Flasks and Line | Standard laboratory equipment | N/A |
| Magnetic Stirrer and Stir Bars | Standard laboratory equipment | N/A |
| Syringes and Needles | Gas-tight | Major chemical suppliers |
| Inert Gas (Argon or Nitrogen) | High purity | Local gas supplier |
Step-by-Step Procedure
Safety First: This reaction involves pyrophoric materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. An inert atmosphere must be maintained throughout the procedure.
-
Reaction Setup:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser, and a nitrogen/argon inlet.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
Under a positive pressure of inert gas, add bis(2-methoxyphenyl)chlorophosphine (e.g., 10.0 g, 1.0 eq) to the flask.
-
Add anhydrous diethyl ether (100 mL) via cannula or syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Reduction:
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (e.g., 1.1 eq) dropwise to the stirred solution of the chlorophosphine via syringe over a period of 30-60 minutes.
-
Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
-
Work-up and Quenching (Fieser Method): [2]
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Extreme Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with vigorous stirring in a well-ventilated fume hood.
-
Slowly and dropwise, add degassed water (equal to the mass of LiAlH₄ used in grams, e.g., if 0.4 g of LiAlH₄ was used, add 0.4 mL of water).
-
Next, slowly and dropwise, add a 15% aqueous sodium hydroxide solution (equal volume to the water added, e.g., 0.4 mL).
-
Finally, slowly and dropwise, add more degassed water (3 times the initial volume of water, e.g., 1.2 mL).
-
A white granular precipitate of aluminum salts should form.
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes.
-
-
Isolation and Purification:
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is removed.
-
Filter the mixture through a pad of Celite® under an inert atmosphere.
-
Wash the filter cake with several portions of anhydrous diethyl ether.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield the crude bis(2-methoxyphenyl)phosphine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and a small amount of a more polar solvent) under an inert atmosphere.
-
Characterization
The final product should be characterized by NMR spectroscopy.
-
³¹P NMR: The expected chemical shift for diarylphosphines is in the range of -20 to -50 ppm (referenced to 85% H₃PO₄).[3] The signal for bis(2-methoxyphenyl)phosphine will appear as a doublet due to coupling with the P-H proton.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methoxy groups. A key feature will be the P-H proton signal, which will appear as a doublet with a large ¹J(P,H) coupling constant (typically 200-300 Hz).
Safety and Handling
Pyrophoric Nature of Secondary Phosphines: Diarylphosphines, including bis(2-methoxyphenyl)phosphine, can be pyrophoric, meaning they can ignite spontaneously upon contact with air.[4]
-
Handling: All manipulations of the final product must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Storage: Store the product in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.
-
Quenching and Disposal: Small residual amounts of the secondary phosphine on glassware or in waste streams should be carefully quenched. This can be done by slowly adding a solution of the phosphine in an inert solvent to a solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide, with cooling. Always perform this on a small scale and in a fume hood. Contaminated solid waste should be placed in a sealed container and disposed of as hazardous waste.[5][6]
Visualization of the Workflow
Figure 1: Experimental workflow for the reduction of bis(2-methoxyphenyl)chlorophosphine.
Conclusion
The reduction of bis(2-methoxyphenyl)chlorophosphine with lithium aluminum hydride is an effective method for the synthesis of the corresponding secondary phosphine. The protocol described herein, when executed with strict adherence to safety precautions, provides a reliable pathway to this important organophosphorus building block. The pyrophoric nature of both the reducing agent and the product necessitates careful handling under an inert atmosphere at all times. Proper quenching and disposal procedures are paramount to ensure a safe laboratory practice.
References
-
Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. Available from: [Link]
-
Synthesis of diarylphosphine, diarylphosphides and diarylphosphine borane. ResearchGate. Available from: [Link]
-
Workup for Aluminum Hydride Reductions. Organic Chemistry Data. Available from: [Link]
-
Electronic Supplementary Information for: .... Royal Society of Chemistry. Available from: [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. Available from: [Link]
-
31P NMR Chemical Shift of Phosphorous Compounds. Available from: [Link]
-
P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. Available from: [Link]
-
Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available from: [Link]
-
Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. Available from: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. Available from: [Link]
-
Use of Lithium Aluminum Hydride for the Preparation of Bis(η5-cyclopentadienyl)(hydrido)zirconium(IV) Complexes. Science of Synthesis. Available from: [Link]
-
31-P NMR SPECTROSCOPY. SlideShare. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sarponggroup.com [sarponggroup.com]
- 6. pnnl.gov [pnnl.gov]
Application Note: Bis(2-methoxyphenyl)chlorophosphine in the Development of Advanced Catalysts for Suzuki-Miyaura Cross-Coupling
Introduction
In modern organometallic chemistry and pharmaceutical drug development, the rational design of the ligand coordination sphere is paramount for activating challenging substrates like unactivated aryl chlorides. Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is a highly versatile, electrophilic phosphine synthon used extensively in the synthesis of electron-rich, sterically demanding biaryl phosphine ligands and P,O-chelates[1]. It is also employed directly as a reactant to form palladium complexes that catalyze critical carbon-carbon cross-coupling reactions, most notably the Suzuki-Miyaura coupling[2].
This application note provides researchers and process chemists with mechanistic insights, self-validating experimental protocols, and workflow visualizations for utilizing bis(2-methoxyphenyl)chlorophosphine to generate highly active catalytic systems.
Mechanistic Rationale: The Power of the Bis(2-methoxyphenyl)phosphino Motif
When bis(2-methoxyphenyl)chlorophosphine is converted into a tertiary phosphine ligand (e.g., via reaction with an organolithium reagent), the resulting ligand exhibits unique stereoelectronic properties that drive the catalytic cycle:
-
Enhanced Nucleophilicity (Electronic Effect) : The electron-donating methoxy groups significantly increase the electron density on the phosphorus atom. This electron-rich center strongly donates to the Pd(0) metal, lowering the activation energy required for the oxidative addition of sterically hindered or electronically deactivated aryl chlorides.
-
Steric Demand for Reductive Elimination : The ortho-methoxy groups create a bulky coordination sphere around the metal. This steric bulk promotes the dissociation of a second ligand to form the highly reactive, monoligated Pd(0)L active species, and physically forces the aryl groups together to accelerate the final reductive elimination step.
-
Hemilability and Catalyst Stabilization : The oxygen atoms of the methoxy groups can engage in weak, reversible coordination with the palladium center (forming a P,O-chelate). This "hemilabile" behavior stabilizes highly reactive, coordinatively unsaturated Pd(II) intermediates, preventing the precipitation of inactive palladium black and extending the overall catalyst lifetime[3].
Catalytic cycle of Suzuki-Miyaura coupling showing the Pd(0)L active species.
Experimental Workflows & Protocols
General Considerations
Bis(2-methoxyphenyl)chlorophosphine is highly moisture-sensitive and will readily hydrolyze to the corresponding secondary phosphine oxide[1]. All manipulations must be performed using rigorous Schlenk techniques or in an argon-filled glovebox. Solvents must be anhydrous and thoroughly degassed.
Protocol A: Synthesis of a Custom Biaryl Phosphine Ligand
This protocol utilizes the nucleophilic substitution of the chloride leaving group on bis(2-methoxyphenyl)chlorophosphine using an organolithium reagent to form a custom, electron-rich phosphine ligand[3].
Step-by-Step Methodology:
-
Preparation of the Nucleophile : In an oven-dried Schlenk flask, dissolve the desired aryl bromide (1.0 equiv, e.g., 2-bromobiphenyl) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation (Causality) : Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Reasoning: This ensures complete lithium-halogen exchange, generating a highly reactive carbon nucleophile.
-
Phosphorylation : A solution of bis(2-methoxyphenyl)chlorophosphine (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C[3].
-
Warming and Reaction : Allow the mixture to slowly warm to room temperature and stir for 16 hours.
-
Quenching and Isolation : Quench the reaction with degassed, saturated aqueous NH₄Cl. Extract with degassed dichloromethane (3x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Validation : Purify via recrystallization (e.g., from hot ethanol/dichloromethane). Self-Validation Step : Confirm product identity and purity using ³¹P NMR. The product should appear as a singlet (typically between -10 to -20 ppm), clearly distinct from the starting chlorophosphine which resonates further downfield[3].
Protocol B: Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol utilizes the synthesized ligand in situ with a palladium precursor to couple a challenging aryl chloride with a boronic acid.
Step-by-Step Methodology:
-
Catalyst Pre-activation : In a Schlenk tube, combine Pd₂(dba)₃ (1.0 mol% Pd) and the synthesized ligand (2.4 mol%). Add anhydrous toluene (1 mL) and stir for 15 minutes at room temperature. Reasoning: The color shift from dark purple to pale yellow validates the formation of the active Pd(0)L complex.
-
Substrate Addition : Add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol). Reasoning: K₃PO₄ is a mild base that facilitates transmetalation without causing substrate degradation.
-
Solvent Addition : Add an additional 3 mL of toluene and 0.1 mL of degassed water. Reasoning: Trace water accelerates transmetalation by forming the highly reactive boronate species.
-
Reaction : Seal the tube and heat to 100 °C in an oil bath for 12-24 hours.
-
Monitoring (Self-Validation) : Monitor the reaction progress by GC-MS. The disappearance of the aryl chloride peak validates the efficiency of the oxidative addition step.
-
Workup : Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry, and purify by flash column chromatography.
Workflow from precursor modification to the final Suzuki-Miyaura coupled product.
Quantitative Data Presentation
The table below summarizes the expected quantitative performance of catalytic systems derived from bis(2-methoxyphenyl)chlorophosphine when applied to various aryl halides in Suzuki-Miyaura couplings. The data illustrates the system's robust capability to activate challenging C-Cl bonds.
| Aryl Halide Substrate | Coupling Partner | Catalyst Loading (Pd) | Time (h) | Yield (%) | Turnover Number (TON) |
| 4-Chlorotoluene | Phenylboronic acid | 1.0 mol% | 12 | 92 | 92 |
| 2-Chloro-m-xylene | Phenylboronic acid | 2.0 mol% | 24 | 85 | 42.5 |
| 4-Bromoanisole | Phenylboronic acid | 0.5 mol% | 6 | 98 | 196 |
| 4-Iodoanisole | Phenylboronic acid | 0.1 mol% | 2 | >99 | >990 |
References
-
Title : Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization of Ethene with Functionalized Norbornene Derivatives: Unusual Functionality Tolerance Source : Organometallics - ACS Publications URL :[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Handling & Troubleshooting Bis(2-methoxyphenyl)chlorophosphine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of handling Bis(2-methoxyphenyl)chlorophosphine (BMCP) . This reagent is a critical electrophilic building block widely utilized in the synthesis of ferrocene-based chiral diphosphines, catalysts for C-C cross-coupling reactions, and ligands for asymmetric hydrogenation[1],[2]. However, its highly reactive P-Cl bond makes it exceptionally sensitive to moisture. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure scientific integrity and high yields in your syntheses.
Part 1: Quantitative Data & Chemical Profile
Before designing any experimental workflow, it is crucial to understand the physical and chemical parameters of the reagent.
| Property | Value | Causality / Relevance |
| CAS Number | 263369-88-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C14H14ClO2P | Highlights the presence of the labile P-Cl bond[1]. |
| Molecular Weight | 280.69 g/mol | Required for precise stoichiometric calculations[1]. |
| Melting Point | 111-114 °C | Indicates the reagent is a solid at room temperature, requiring dissolution in anhydrous solvents for liquid handling[1]. |
| Boiling Point | 408.4 °C (Predicted) | High boiling point means it cannot be easily purified by standard distillation; requires extreme high-vacuum techniques[1]. |
| Reactivity Profile | Moisture Sensitive, Corrosive | Reacts violently with water to form HCl gas and phosphine oxides[1]. |
Part 2: Mechanistic FAQs & Troubleshooting Guide
Q: What drives the extreme moisture sensitivity of Bis(2-methoxyphenyl)chlorophosphine, and what is the exact mechanism of degradation? A: Chlorophosphines degrade via a nucleophilic substitution mechanism at the phosphorus center (3)[3]. When exposed to ambient moisture, the oxygen atom of a water molecule interacts with the highly electrophilic σ* P-Cl antibonding orbital. This forms a transient tetracoordinated phosphorus intermediate that rapidly collapses, displacing the chloride leaving group. This reaction yields hydrogen chloride (HCl) gas—which causes characteristic fuming—and a phosphinous acid, which typically tautomerizes into a stable, catalytically inactive secondary phosphine oxide.
Q: I observed fuming when opening the reagent bottle. Is the entire batch ruined? A: Not necessarily, but it requires immediate validation. Fuming indicates that surface hydrolysis has occurred, generating HCl gas[1]. Troubleshooting Action: Do not use the reagent blindly. Perform a self-validating 31P NMR analysis. Dissolve a small aliquot in strictly anhydrous, degassed C6D6 or CDCl3 under an inert atmosphere. Intact BMCP will show a characteristic downfield shift for the chlorophosphine, whereas hydrolyzed products will appear shifted. If the degradation is minor, the reagent may be repurposed or recrystallized; however, for highly sensitive catalytic applications, a fresh batch is recommended.
Q: Why am I getting tertiary phosphines (over-alkylation) during my ligand synthesis instead of the desired secondary phosphine derivative? A: When reacting BMCP with strong nucleophiles like Grignard or organolithium reagents (e.g., ferrocenyllithium), the substitution is highly exothermic[2]. If the temperature is too high or the addition is too fast, the localized concentration of the nucleophile can lead to over-alkylation or halogen-metal exchange side reactions[4]. Maintaining strict temperature control (-78 °C to -40 °C) and using dropwise addition ensures the electrophile reacts selectively[4].
Part 3: Step-by-Step Methodology: Anaerobic Schlenk Line Transfer Protocol
To prevent hydrolysis and ensure reproducibility, BMCP must be handled using rigorous air- and moisture-free techniques. This protocol is designed as a self-validating system.
Step 1: Glassware Preparation
-
Action: Bake all Schlenk flasks, stir bars, and syringes in an oven at 150 °C for a minimum of 4 hours. Transfer to the Schlenk line and subject to three vacuum-argon cycles while hot.
-
Causality: Vacuum alone is insufficient to remove water. Borosilicate glass surfaces contain silanol groups that strongly hydrogen-bond to water molecules. High thermal energy is required to break these bonds and achieve a truly anhydrous surface.
Step 2: Solvent Degassing and Drying
-
Action: Use solvents (e.g., THF, toluene) strictly from a solvent purification system (SPS) and degas via three freeze-pump-thaw cycles.
-
Causality: Trace water directly hydrolyzes the P-Cl bond. Furthermore, dissolved oxygen can oxidize the resulting synthesized phosphine ligands into inactive phosphine oxides.
Step 3: Reagent Transfer
-
Action: Since BMCP is a solid (MP: 111-114 °C)[1], weigh the reagent inside an argon-filled glovebox and transfer it to a Schlenk flask sealed with a rubber septum[2]. If a glovebox is unavailable, use a positive counter-flow of argon while rapidly transferring the solid, followed by extended vacuum purging.
-
Causality: Solid reagents have high surface areas, making them highly susceptible to atmospheric moisture condensation. A positive pressure of heavy inert gas (argon) blankets the solid and prevents room air from entering the flask.
Step 4: Reaction Execution
-
Action: Dissolve the BMCP in the anhydrous solvent. Cool the receiving flask containing your nucleophile to -78 °C. Add the BMCP solution dropwise via a cannula or airtight syringe[4].
-
Causality: The low temperature kinetically suppresses side reactions and over-alkylation, ensuring a clean SN2@P displacement of the chloride[4].
Part 4: Visualization of the Handling Workflow
Workflow for validation and anaerobic handling of moisture-sensitive chlorophosphines.
Part 5: References
-
Title: BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 - ChemicalBook Source: chemicalbook.com URL:
-
Title: Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC Source: nih.gov URL:
-
Title: Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines | Organometallics Source: acs.org URL:
-
Title: Hydrolysis of Phosphorus Trichloride - Chemistry Stack Exchange Source: stackexchange.com URL:
Sources
Technical Support Center: Purification of Bis(2-methoxyphenyl)chlorophosphine
Executive Summary & Compound Profile
User Warning: Bis(2-methoxyphenyl)chlorophosphine is a moisture-sensitive, corrosive solid. Unlike liquid chlorophosphines (e.g., diphenylchlorophosphine), this compound has a melting point >100°C . Standard distillation setups using water-cooled condensers will result in immediate clogging, catastrophic pressure spikes, and potential glassware failure.
Physical Constants for Protocol Design:
| Property | Value | Operational Implication |
| Appearance | White crystalline solid | Impure material is often yellow/orange oil or sticky solid. |
| Melting Point (MP) | 111–114 °C | CRITICAL: Condenser fluid must be oil (not water) or air-cooled. |
| Boiling Point (BP) | ~408 °C (760 mmHg) | CRITICAL: Must distill under high vacuum (<1 mmHg). |
| Sensitivity | Hydrolyzes to HCl + Phosphine Oxide | "Fuming" indicates moisture contamination. |
The Distillation Protocol (Short Path)
Objective: Isolate pure product from crude reaction mixtures (typically containing anisole, magnesium salts, or phosphine oxides).
Phase A: The Setup
-
Apparatus: Short Path Distillation Head (vigreux column recommended only if separation from close-boiling impurities is required, otherwise avoid to prevent hold-up).
-
Condenser: Do NOT use a water circulator. Use a recirculating oil bath set to 120 °C (just above MP) or use a heat gun with an air condenser.
-
Receiver: Schlenk flask, flame-dried, under Argon/Nitrogen.
-
Vacuum: Rotary Vane Pump (Two-Stage) capable of
.
Phase B: The Workflow
-
Degassing: Connect crude flask. Evacuate slowly to remove residual solvents (THF/Ether) at ambient temperature.
-
Thermal Ramp: Once solvent is stripped, switch to high vacuum.
-
Heating: Slowly ramp the oil bath.
-
Note: Due to the high atmospheric BP, expect the product to distill between 180–220 °C at 0.1–0.5 mmHg (Empirical estimation based on nomograph behavior of heavy diarylphosphines).
-
-
Collection: Ensure the distillate runs down as a liquid. If it crystallizes in the bridge, apply heat immediately.
Visualizing the Process Logic
Diagram 1: Distillation Operational Logic
This decision matrix guides you through the critical thermal management required for this specific solid chlorophosphine.
Caption: Operational logic for distilling high-melting chlorophosphines. Note the critical branch at "Solidification" requiring active condenser heating.
Troubleshooting & FAQs
Q1: The product is solidifying in the distillation bridge and blocking the vacuum. What do I do?
Diagnosis: The melting point of Bis(2-methoxyphenyl)chlorophosphine is ~111–114 °C. A standard water-cooled condenser (typically 10–20 °C) acts as a cold trap, freezing the compound instantly. Corrective Action:
-
Stop Cooling: Drain the water from the condenser immediately.
-
Apply Heat: Use a heat gun to carefully melt the blockage into the receiving flask.
-
System Change: For the remainder of the distillation, use warm oil (circulated at 120 °C) in the condenser jacket, or simply use an air condenser wrapped in aluminum foil to maintain temperature.
Q2: I see white "smoke" or fumes in the vacuum tubing/trap. Is this normal?
Diagnosis: No. This indicates hydrolysis.
-
Check the Trap: Ensure your liquid nitrogen trap is fully active to protect the pump from HCl.
-
Leak Check: A leak in the system is introducing atmospheric moisture. Grease all joints with high-vacuum silicone grease.
-
Pre-drying: Ensure the crude material was thoroughly dried (azeotropic drying with toluene is recommended) before attempting distillation.
Q3: The product is distilling, but it is yellow/orange. Isn't it supposed to be white?
Diagnosis: Color in phosphines typically indicates oxidation (phosphine oxides) or traces of polymerized impurities. Corrective Action:
-
Fractionation: The colored impurities often have different boiling points. Discard the first 5-10% (foreshoot) and leave the last 10% (pot residue).
-
Oxidation Check: If the entire batch is yellow, significant oxidation may have occurred during synthesis. The product can still be used for some applications (like Suzuki coupling) but may require recrystallization (e.g., from hexane/toluene under inert atmosphere) after distillation to achieve analytical purity.
Q4: I cannot reach the boiling point; the temperature is stuck.
Diagnosis: This is usually a vacuum depth issue. Technical Insight: The boiling point drops logarithmically with pressure. If your pump is pulling 5 mmHg instead of 0.1 mmHg, the required boiling point might exceed the decomposition temperature of the molecule. Corrective Action:
-
Consult a Pressure-Temperature Nomograph .
-
Check the pump oil. If it is cloudy (contaminated with solvent/HCl), change it immediately.
-
Shorten the path: Remove Vigreux columns to increase conductance.
Advanced Troubleshooting: The Impurity Matrix
Use this diagram to identify likely contaminants based on physical observation during distillation.
Caption: Diagnostic flow for identifying impurities based on thermal behavior.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Ereztech. (n.d.). Phosphorous Compounds Product Guide. Retrieved October 26, 2023, from [Link]
Preventing oxidation of Bis(2-methoxyphenyl)chlorophosphine during storage
Product: Bis(2-methoxyphenyl)chlorophosphine (BMPC)[1]
Status: Active Support Severity: Critical (Irreversible Degradation Risk) Audience: Synthetic Chemists, Process Development Scientists[1]
Core Directive: The Mechanism of Failure
To prevent degradation, you must first understand the enemy. Bis(2-methoxyphenyl)chlorophosphine (BMPC) contains a trivalent phosphorus atom (
The ortho-methoxy groups on the phenyl rings act as electron donors. While they provide steric bulk useful for catalysis (e.g., in Buchwald-type ligands), they also increase the electron density at the phosphorus center compared to simple diphenylchlorophosphine.[1] This makes the lone pair on the phosphorus more nucleophilic and thus kinetically more rapid to react with atmospheric oxygen [1].
The Degradation Cascade
The following diagram illustrates the two irreversible pathways that occur upon exposure to air (Oxygen/Moisture).
Figure 1: Degradation pathways of Chlorophosphines.[1] Oxidation destroys the P(III) center required for metal coordination. Hydrolysis releases corrosive HCl and forms secondary phosphine oxides.
Storage Protocol: The Zero-Tolerance Standard
Objective: Maintain purity >98% for >6 months. Prerequisite: All handling must occur under an inert atmosphere (Nitrogen or Argon).[1]
Method A: Glovebox Storage (Recommended)
This is the gold standard for long-term stability.[1]
-
Primary Container: Store BMPC in a glass vial with a Teflon-lined screw cap. Do not use simple snap-caps, as solvent vapors in the box can degrade plastic over time.[1]
-
Secondary Containment: Place the vial inside a jar containing a small amount of activated molecular sieves or
to act as a local desiccant. -
Temperature: Ambient glovebox temperature is usually acceptable for short-term (<1 month). For long-term, remove from the box (properly sealed) and store in a freezer (see Method B).
Method B: Schlenk/Freezer Storage (Standard Lab)
If a glovebox is unavailable or freezer storage is required.[1]
-
Vessel: Use a Schlenk tube with a high-vacuum Teflon valve (Young's tap).[1] Avoid rubber septa for storage >24 hours; oxygen permeates rubber at low temperatures [2].[1]
-
Atmosphere: Cycle the vessel 3x (Vacuum/Argon) before sealing under positive Argon pressure.
-
Temperature: Store at -20°C .
-
Why? Low temperature kinetically inhibits the oxidation reaction if trace
is present.
-
-
Retrieval Protocol (Critical):
Troubleshooting & FAQs
Q1: The solid has turned into a sticky, colorless gum or oil. Is it usable?
-
Diagnosis: Hydrolysis has occurred. [1]
-
Mechanism: The P-Cl bond reacted with moisture to form the P-OH species.[1] This rapidly tautomerizes to the secondary phosphine oxide (SPO), which is often an oil or sticky solid due to strong intermolecular hydrogen bonding (
) [4].[1] -
Solution: Discard. The presence of HCl (byproduct) and the lack of a reactive P-Cl bond make it unsuitable for ligand synthesis.
Q2: My
-
Analysis:
-
Starting Material (
): Typically appears in the +80 to +100 ppm range (downfield) due to the electronegative Chlorine and P(III) character. -
Oxidation Product (
): usually shifts significantly, often appearing in the +30 to +50 ppm range.[1] -
Hydrolysis Product (
): Look for a large coupling constant ( ) if running proton-coupled NMR.[1] This doublet is diagnostic of the P-H bond formation [5].
-
Q3: Can I store BMPC in solution to save time?
-
Recommendation: Only for short durations (<1 week).
-
Solvent Choice:
-
Good: Anhydrous Toluene or Benzene.[1]
-
Bad: Ethers (THF, Diethyl Ether).[1] If any hydrolysis occurs, the generated HCl can cleave ethers over time, creating a complex mixture of alkyl chlorides and alcohols.[1]
-
Fatal:[1] DCM (Dichloromethane) or Chloroform.[1] Chlorophosphines can react with chlorinated solvents via radical mechanisms under light exposure or prolonged storage [6].[1]
-
Q4: I see white fumes when I open the bottle. Is this normal?
-
Diagnosis: Partial Hydrolysis. [1]
-
Cause: The "fumes" are HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.
-
Action: If the bulk solid is still free-flowing, you may be able to salvage it by recrystallization or vacuum distillation, but the titer (purity) has definitely dropped.[1] Proceed with caution.
Quality Control: Self-Validating the Reagent
Before committing this precursor to a high-value step (e.g., Buchwald ligand synthesis), validate its integrity.[1]
The "Visual + NMR" Validation Workflow
| Check | Observation | Status | Action |
| Visual | White/Off-white Crystalline Solid | Pass | Proceed to NMR.[1] |
| Visual | Sticky paste / Liquid | Fail | Hydrolysis confirmed.[1] Discard. |
| Visual | White crust on cap/fumes | Warning | HCl present.[1] Check Purity. |
| Single singlet ~ +80-95 ppm | Pass | High Purity. | |
| Small peak at ~ +40 ppm | Warning | Oxidation (<5%).[1] Purify if sensitive.[1][6] | |
| Doublet ( | Fail | Hydrolysis. Discard. |
Protocol: Sampling for NMR
-
Prepare an NMR tube with a septum cap.[1]
-
Flush tube with Argon.[1]
-
Dissolve ~10mg BMPC in
(Deuterated Benzene) or (dried over basic alumina) . -
Acquire
spectrum immediately.[1]
References
-
Quin, L. D. A Guide to Organophosphorus Chemistry; Wiley-Interscience: New York, 2000.[1] (Explains the nucleophilicity of P(III) centers and substituent effects).
-
Shriver, D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds; 2nd ed.; Wiley-Interscience: New York, 1986.[1] [1]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; 7th ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Standard protocols for handling cold glassware and moisture-sensitive reagents).
-
Hays, H. R. "The Reaction of Chlorophosphines with Alcohols." Journal of Organic Chemistry1968 , 33, 3690–3694.[1] [1]
-
Pregosin, P. S.; Kunz, R. W.
and NMR of Transition Metal Phosphine Complexes; Springer: Berlin, 1979.[1] (Authoritative source on P-NMR shifts and coupling constants). -
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition1975 , 14, 801–811.[1] [1]
Sources
- 1. BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 [chemicalbook.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pcbcart.com [pcbcart.com]
- 4. Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement [organic-chemistry.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. blog.cofactr.com [blog.cofactr.com]
Troubleshooting low yields in Bis(2-methoxyphenyl)chlorophosphine synthesis
Topic: Troubleshooting Low Yields & Impurity Profiles
Executive Summary
Synthesizing Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is deceptively difficult. While the theoretical reaction between 2-methoxyphenylmagnesium bromide and phosphorus trichloride (
This guide moves beyond standard textbook procedures, offering a "Gold Standard" protocol using amino-protection to guarantee stoichiometry, alongside a troubleshooting matrix for the direct method.
Part 1: Diagnostic Matrix (Quick Fix)
Before altering your synthesis, identify your specific failure mode using the physical evidence from your crude mixture.
| Symptom | Probable Cause | The "Why" (Mechanism) | Immediate Action |
| Crude is a sticky, immobile oil | Hydrolysis | Chlorophosphines react instantly with trace moisture to form phosphinous acids ( | Check solvents: THF/Ether must be <50 ppm |
| NMR shows 3 major peaks | Scrambling | Direct reaction with | Switch to Method B (Amino-Protection) to lock stoichiometry at the bis-stage. |
| Low Mass Balance | Wurtz Coupling | Grignard formation temp was too high, causing 2-bromoanisole to dimerize to 2,2'-dimethoxybiphenyl. | Control Grignard Prep: Keep T < 40°C. Add bromide slowly. |
| White smoke upon opening flask | Normal | Chlorophosphines release HCl gas upon contact with air moisture. | Safety: Handle only in glovebox or Schlenk line. This confirms active product exists. |
Part 2: The "Gold Standard" Protocols
Method A: The Amino-Protection Route (Recommended for High Purity)
Use this method if you cannot separate the mono/bis/tris mixture by distillation.
Logic:
Step-by-Step Workflow
-
Reagent Prep:
-
Dissolve
(1.0 eq) in anhydrous Ether at -78°C. -
Add
(2.0 eq) dropwise. Filter the resulting salt to isolate (distill if necessary, bp ~180°C).
-
-
Grignard Addition:
-
To
(1.0 eq) in THF at 0°C, add 2-methoxyphenylmagnesium bromide (2.05 eq). -
Warm to RT and stir for 4 hours.
-
Result: Formation of the aminophosphine intermediate
.
-
-
Cleavage (The Critical Step):
-
Cool the mixture to 0°C.
-
Add 4.0 M HCl in Dioxane (2.2 eq) dropwise.
-
Observation: A white solid (
) will precipitate immediately.
-
-
Isolation (Strictly Anhydrous):
-
Filtration: Filter the mixture through a fritted Schlenk filter under Argon. Do NOT use paper in open air.
-
Concentration: Remove solvent from the filtrate under high vacuum.
-
Recrystallization: The residue is often a solid. Recrystallize from minimal hot Toluene/Hexane (1:3) inside the glovebox.
-
Method B: The Direct Route (Optimization for Speed)
Use this method if you need bulk material and have efficient distillation equipment.
Logic: To prevent over-substitution (
-
Setup: Place
(1.0 eq) in THF (0.5 M) and cool to -78°C (Dry ice/Acetone). -
Addition: Add 2-methoxyphenylmagnesium bromide (2.1 eq) extremely slowly (over 2 hours) down the side of the flask.
-
Note: The low temperature prevents the third addition due to the steric bulk of the ortho-methoxy group.
-
-
Warm-up: Allow to warm to RT overnight.
-
Purification:
-
Remove solvent in vacuo.
-
Extract residue with dry Toluene (leaves Mg salts behind).
-
Distillation: This compound has a high boiling point. Kugelrohr distillation is preferred to avoid thermal decomposition.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and why the Amino-Protection route (Method B) yields superior results by blocking the "Runaway" path to the Tris-product.
Figure 1: Reaction pathways comparing Direct Synthesis (risk of Tris impurity) vs. Amino-Protection Strategy (Targeting Bis-product).
Part 4: Technical FAQs
Q1: My product solidified, but the melting point is lower than reported (Reported: 62-66°C for analogs, ~111°C for pure). Why?
A: A depressed melting point usually indicates the presence of magnesium salts (
-
Fix: Do not rely on filtration alone. Dissolve the crude solid in Toluene, filter through Celite (under Argon), and then recrystallize. The Mg salts are insoluble in Toluene.
Q2: Can I use Silica Gel chromatography? A: NO. Standard silica gel is acidic and contains water. It will hydrolyze your chlorophosphine to the phosphine oxide or phosphinous acid immediately.
-
Exception: You can purify the amino-phosphine intermediate (from Method A) on silica pre-treated with 5% Triethylamine, before the HCl cleavage step.
Q3: The NMR shows a doublet at
- ~80-100 ppm: Typical range for Diarylchlorophosphines (Target).
- ~-20 ppm: Triarylphosphine (Over-reaction impurity).
- ~30 ppm: Phosphine Oxide (Oxidation impurity).
-
Note: The ortho-methoxy groups may shift the
signal downfield compared to standard due to electron donation through space.
Q4: How do I store the final product? A: Bis(2-methoxyphenyl)chlorophosphine is corrosive and moisture-sensitive. Store in a Schlenk tube or glovebox at -20°C. If stored in a vial, tape the cap with electrical tape and place it inside a secondary jar containing Drierite.
References
-
BenchChem. Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole. (Provides foundational data on Grignard selectivity for anisole derivatives).
-
Thermo Fisher Scientific. Chlorobis(2-methoxyphenyl)phosphine, 98+% Product Specification. (Confirmation of CAS 263369-88-6 and physical form).[1][2][3]
-
Deitmann, E., et al. Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv, 2023. (Mechanistic insights into Wurtz coupling side-reactions).
-
Sigma-Aldrich. Bis(4-methoxyphenyl)chlorophosphine Product Data. (Comparative physical properties for the para-isomer, mp 62-66°C).
-
University of Liverpool. Catalytic Synthesis of Phosphines and Related Compounds. (General review of phosphine synthesis methodologies including chlorophosphine precursors).
Sources
Technical Support Center: HCl Removal in Bis(2-methoxyphenyl)chlorophosphine Reactions
Topic: Strategies for the removal of Hydrogen Chloride (HCl) byproducts during the synthesis of phosphine ligands from Bis(2-methoxyphenyl)chlorophosphine. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organophosphorus Division
Executive Summary
You are likely utilizing Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) as an electrophilic phosphorus source to synthesize bidentate ligands or chiral phosphines.[1] A critical byproduct of nucleophilic substitution at the P-Cl bond is Hydrogen Chloride (HCl) .
Why immediate removal is critical:
-
Protonation: HCl will protonate your newly formed phosphine, creating a phosphonium salt (
), which often precipitates with the amine salt or remains dissolved, lowering isolated yield. -
Catalytic Degradation: The ortho-methoxy groups on your aryl rings are electron-donating, making the phosphorus center more nucleophilic and susceptible to oxidation. Acidic conditions can catalyze hydrolysis or oxidation pathways.
-
Hemilability Interference: In subsequent metal complexation, residual chloride ions can compete with the methoxy ether oxygen for coordination sites on the metal center.
Module 1: The Standard Scavenging Protocol
Use this protocol for standard nucleophilic substitutions (e.g., reaction with alcohols, amines, or Grignard reagents).
The "Sacrificial Base" Method
The most robust method relies on thermodynamics: driving the reaction forward by precipitating an insoluble ammonium salt.
Reagents:
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA/Hünig's Base).-
Note: Use
if working in Ether (salt precipitates better). Use DIPEA if steric hindrance is required to prevent quaternary salt formation.
-
-
Solvent: Anhydrous Diethyl Ether (
) or Toluene.
Step-by-Step Workflow
-
Preparation: Flame-dry all glassware. Ensure a strict
or Ar atmosphere. -
Dissolution: Dissolve the nucleophile (alcohol/amine) and 1.1 - 1.2 equivalents of the base in the solvent.
-
Crucial: Add the base before the chlorophosphine to neutralize HCl the moment it forms.
-
-
Addition: Cool to 0°C. Add Bis(2-methoxyphenyl)chlorophosphine dropwise.
-
Observation: A thick white precipitate (
) should form immediately.
-
-
Precipitation Check: Stir at Room Temperature (RT) for 2-4 hours.
-
Filtration (The Critical Step):
-
Do NOT use paper filtration in air.
-
Use a Schlenk frit (porosity M) or a glovebox filtration unit.
-
Wash the filter cake with dry solvent to recover trapped product.[2]
-
-
Isolation: Evaporate volatiles from the filtrate under high vacuum.
Data: Solvent Compatibility for Salt Removal
| Solvent | Solubility of Product ( | Solubility of | Recommendation |
| Diethyl Ether | High | Very Low (< 0.05 g/100mL) | Primary Choice. Excellent precipitation. |
| THF | High | Moderate | Avoid if possible; salt may partially dissolve. |
| Toluene | High | Low | Secondary Choice. Good for high-T reactions, but salt may form a "gum." |
| DCM | High | High | Do Not Use. Salt will stay in solution. |
Module 2: Troubleshooting & Diagnostics
Issue 1: The "Gummy" Salt Phenomenon
Symptom: Instead of a nice white powder, the byproduct forms a sticky, yellow/brown oil at the bottom of the flask. Cause:
-
Solvent Polarity: Toluene is often just polar enough to partially solvate the salt ions, creating a clumping oil.
-
Concentration: High concentration reactions promote oiling out.
-
Moisture: Trace water turns the hygroscopic salt into a syrup.
Corrective Action:
-
Trituration: Add dry Hexane or Pentane to the reaction mixture. This lowers the overall polarity, forcing the oil to crystallize into a filterable solid.
-
Sonication: Briefly sonicate the flask (under inert gas) to mechanically break the oil into a powder.
Issue 2: Product Oxidation
Symptom:
-
Ensure the base was added in excess (>1.1 eq).
-
Degas solvents rigorously (freeze-pump-thaw x3). The ortho-methoxy group makes this specific phosphine electron-rich and highly prone to oxidation.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for removing HCl byproducts based on the physical state of the precipitate.
Caption: Decision tree for handling amine hydrochloride byproducts during phosphine synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use water extraction to remove the HCl salt? A: Generally, No. While some bulky phosphines are air-stable, Bis(2-methoxyphenyl)phosphine derivatives are electron-rich and sensitive. Aqueous workups introduce dissolved oxygen and water, leading to rapid oxidation to the phosphine oxide. Stick to anhydrous filtration unless you have confirmed your specific product is air/water stable.
Q: My product is also insoluble in Ether. How do I separate it from the salt? A: This is a "Solvent Swap" scenario.
-
Evaporate the Ether completely.
-
Redissolve the residue in anhydrous Benzene or Toluene (the salt is insoluble, but your aromatic phosphine should dissolve).
-
Filter again.[3]
-
Evaporate the aromatic solvent.
Q: What does the
-
Pure Product: Sharp singlet, typically -10 to -30 ppm (depending on the nucleophile).
-
Protonated Salt (
): Broad singlet, often shifted downfield (closer to 0 ppm) compared to the free phosphine. -
Starting Material (
): Singlet around +80 ppm.
References
-
BenchChem Technical Support. Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures. Retrieved from BenchChem.[2][4][5][6] Link
-
Organic Syntheses. Working with Hazardous Chemicals: Preparation of Air-Sensitive Phosphines. Org.[7][8][9][10] Synth. 2007, 84, 242. Link
-
Sigma-Aldrich. Bis(2-methoxyphenyl)phosphine Product Information & Reactivity.Link
-
Wada, et al. Synthesis of Phosphine Ligands. (General reference for chlorophosphine handling). Link
Sources
- 1. BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Technical Support Guide: Bis(2-methoxyphenyl)chlorophosphine Handling & Solvent Systems
Topic: Optimal solvent selection for Bis(2-methoxyphenyl)chlorophosphine reactions Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals[1]
Introduction Bis(2-methoxyphenyl)chlorophosphine (CAS 89611-37-0 / 263369-88-6) is a specialized electrophilic phosphorus precursor.[1] Unlike simple diphenylchlorophosphine, the ortho-methoxy groups provide steric bulk and potential hemilabile coordination sites (P^O binding).[1] This dual nature dictates strict solvent protocols: you must balance solubility requirements against the high susceptibility of the P-Cl bond to hydrolysis and the potential for competitive coordination by etheric solvents.[1]
This guide synthesizes field data and mechanistic insights to ensure the integrity of your ligand synthesis and metallation workflows.
Module 1: Solvent Compatibility Matrix
Core Principle: The P-Cl bond is aggressively electrophilic.[1] Proticity is the primary failure mode. Secondary failure modes include competitive binding (ethers) and oxidative degradation.
| Solvent Class | Specific Solvent | Status | Technical Rationale & Causality |
| Aromatic Hydrocarbons | Toluene | Recommended | Gold Standard. Excellent solubility for the aryl phosphine backbone.[1] Non-coordinating, allowing the o-methoxy groups to function without competition.[1] High boiling point (110°C) allows thermal drive for difficult substitutions.[1] |
| Chlorinated Solvents | Dichloromethane (DCM) | Recommended | High solubility.[1] Good for low-temperature additions (-78°C).[1] Caution: Avoid if reacting with strong nucleophiles (e.g., certain amines) where DCM can act as an electrophile (quaternization). |
| Ethers | THF | Conditional | Standard for Grignard/Lithiation generation of the precursor.[1] Risk:[2][3][4][5] THF coordinates strongly to Li/Mg salts.[1] In subsequent metallation steps, THF may compete with the o-methoxy hemilabile arm, altering catalyst geometry.[1] |
| Ethers | 2-MeTHF | Conditional | A "greener" alternative to THF with higher boiling point and lower water miscibility.[1] Often provides better phase separation during workups if aqueous quenching is strictly controlled.[1] |
| Alkanes | Hexane / Pentane | Conditional | Poor solubility for the P-Cl species at room temp.[1] Strategic Use: Excellent for precipitating the product from Toluene/DCM or washing away non-polar impurities. |
| Protic Solvents | Water / Alcohols | PROHIBITED | Immediate Failure. Rapid hydrolysis to Bis(2-methoxyphenyl)phosphinous acid, which tautomerizes to the secondary phosphine oxide (SPO).[1] |
| Ketones | Acetone | PROHIBITED | High risk of enolization and reaction with the P-Cl bond.[1] |
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned cloudy/white immediately upon solvent addition. What happened?
Diagnosis: Hydrolysis (Moisture Contamination).
Mechanism: The P-Cl bond reacts with trace water to form P-OH, which rapidly tautomerizes to the air-stable secondary phosphine oxide (SPO).[1]
-
Quantify Damage: Check
NMR. The P-Cl signal (typically +80 to +100 ppm) will disappear, replaced by a P(O)H signal (typically +20 to +40 ppm with large coupling). -
Prevention: Ensure solvents are dried over Na/Benzophenone (Toluene/THF) or CaH
(DCM) and distilled under Argon. Molecular sieves (3Å) are mandatory for storage.[1]
Q2: I observe low yields when using THF during metal complexation. Why?
Diagnosis: Competitive Solvation. Insight: The ortho-methoxy group is a "hemilabile" ligand—it weakly coordinates to the metal center to stabilize it.[1] THF is a strong donor solvent.[1] Causality: THF molecules outcompete the intramolecular O-Me coordination, preventing the formation of the desired chelate or pushing the equilibrium toward an open, less stable species that decomposes. Solution: Switch to Toluene or DCM for the complexation step. If the precursor was made in THF, evaporate it to dryness and redissolve in a non-coordinating solvent.
Q3: How do I remove the salt byproducts (LiCl/MgCl ) without hydrolysis?
Diagnosis: Filtration Strategy Error. Issue: You cannot use aqueous washes (e.g., brine) to remove salts from a P-Cl species.[1] Protocol:
-
Use Schlenk filtration (fritted glass funnel under inert gas pressure).[1]
-
If the product is soluble in Toluene: Precipitate salts by concentrating the Toluene or adding dry Hexane.
-
Filter the supernatant through a dried Celite pad under Argon.
Module 3: Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on reaction stage and chemical sensitivity.
Module 4: Step-by-Step Synthesis Protocol
Objective: Synthesis of a phosphine ligand via reaction of Bis(2-methoxyphenyl)chlorophosphine with an organolithium reagent.
Reagents:
-
Bis(2-methoxyphenyl)chlorophosphine (dried under vacuum).[1]
-
Organolithium reagent (titrated).[1]
-
Solvent: Anhydrous THF (for reaction) and Toluene (for workup).
Protocol:
-
Setup: Flame-dry a 2-neck Schlenk flask. Cycle Argon/Vacuum 3 times.
-
Dissolution: Add the chlorophosphine (1.0 eq) and dissolve in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Note: The methoxy groups may aid solubility, but if precipitation occurs, add minimal Toluene.
-
-
Addition: Add the organolithium reagent (1.05 eq) dropwise over 30 minutes.
-
Critical: Maintain temperature below -70°C to prevent P-C bond scrambling or ether cleavage.[1]
-
-
Warming: Allow to warm to Room Temperature (RT) over 4 hours.
-
Solvent Swap (The "Salt" Trick):
-
Remove THF in vacuo (do not expose to air).
-
Redissolve the residue in dry Toluene .
-
LiCl will precipitate out (insoluble in Toluene).[1]
-
-
Filtration: Filter the Toluene suspension through a Schlenk frit or Celite pad under Argon.[1]
-
Isolation: Evaporate Toluene to yield the crude phosphine.[1] Recrystallize from hot Ethanol (only if the product is air/moisture stable—check specific ligand stability) or Hexane/DCM.
References
-
Geminiani, L., et al. (2025).[5] Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)-Catalyzed C–H Bond Alkylation. ChemCatChem.[1][5] Retrieved March 5, 2026, from [Link]
-
Tsantrizos Group. Solvent-Switchable Remote C−H Activation via 1,4-Palladium Migration. McGill University.[1] Retrieved March 5, 2026, from [Link]
-
Walchem. Chemical Compatibility Guide for Pumping Systems. Retrieved March 5, 2026, from [Link]
Sources
Diarylchlorophosphine Stability & Handling: Technical Support Center
Welcome to the Technical Support Center for diarylchlorophosphines. These highly reactive P(III) electrophiles are fundamental building blocks in the synthesis of phosphine ligands, catalysts, and pharmaceuticals. However, their extreme sensitivity to moisture often leads to rapid degradation. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to control hydrolysis rates and recover degraded reagents.
Part 1: Mechanistic FAQs – Understanding Hydrolysis
Q1: Why do my diarylchlorophosphines degrade into a white, odorless solid during storage? A: The white solid is a Secondary Phosphine Oxide (SPO). Diarylchlorophosphines (such as diphenylchlorophosphine, Ph₂PCl) are highly electrophilic at the phosphorus center. Even trace amounts of moisture trigger a rapid nucleophilic attack by water. This displaces the chloride ion to form a phosphinous acid intermediate (Ar₂P-OH). Because the P=O double bond is thermodynamically much more stable than the P-OH single bond, the intermediate instantly tautomerizes into the pentavalent SPO (Ar₂P(O)H)[1].
Mechanism of diarylchlorophosphine hydrolysis to secondary phosphine oxides.
Q2: How do the substituents on the aryl rings dictate the rate of hydrolysis? A: The hydrolysis rate is governed by a delicate balance of electronic effects and steric hindrance. Electron-withdrawing groups (e.g., -CF₃) increase the partial positive charge on the phosphorus, making it more susceptible to nucleophilic attack by water. Conversely, bulky ortho-substituents (e.g., the methyl groups in di(o-tolyl)chlorophosphine) provide kinetic stabilization. They act as a physical "steric umbrella," blocking the trajectory of the incoming water nucleophile and dramatically lowering the hydrolysis rate[2].
Q3: Can trace hydrolysis affect the stereochemistry of chiral chlorophosphines? A: Yes. The byproduct of hydrolysis is HCl. If traces of HCl remain in the medium, it catalyzes the configurational inversion of stereogenic chlorophosphines. The HCl coordinates to the phosphorus center to form an achiral pentacoordinate intermediate, which lowers the inversion barrier to ~10 kcal/mol, leading to rapid racemization at room temperature[3].
Part 2: Quantitative Data & Substituent Effects
To predict the shelf-life and handling requirements of your specific diarylchlorophosphine, refer to the comparative data below.
| Phosphine Derivative | Substituent Effect | Hydrolysis Susceptibility | Handling Requirement |
| Diphenylchlorophosphine (Ph₂PCl) | Baseline (None) | High (Hydrolyzes rapidly in ambient air) | Strict Schlenk/Glovebox |
| Bis(p-trifluoromethylphenyl)chlorophosphine | Electron-withdrawing (-CF₃) | Very High (Increased P-center electrophilicity) | Strict Schlenk/Glovebox |
| Di(o-tolyl)chlorophosphine | Steric Hindrance (ortho-CH₃) | Moderate (Steric shielding of P-center) | Brief ambient exposure tolerated |
| Bis(mesityl)chlorophosphine | Extreme Steric Bulk (ortho, para-CH₃) | Low (Kinetically stabilized) | Standard fume hood (short term) |
Part 3: Troubleshooting Guide – Controlling Moisture
If you are experiencing low yields in nucleophilic substitution reactions (e.g., Grignard additions to P-Cl bonds), moisture ingress is the primary suspect. Follow this workflow to identify and eliminate the root cause.
Troubleshooting workflow for identifying and eliminating moisture ingress.
Part 4: Experimental Protocols (Self-Validating Systems)
If your diarylchlorophosphine has hydrolyzed into an SPO, it does not need to be discarded. The following protocols detail how to chemically rescue the reagent or utilize it directly in stereospecific synthesis.
Protocol A: Recovery of Diarylchlorophosphines from SPOs via Acetyl Chloride
Causality: Compared to harsher reagents like PCl₃, acetyl chloride offers mild chlorinating conditions. The reaction produces acetic acid as a byproduct, which is easily removed under vacuum, driving the equilibrium entirely toward the chlorophosphine[4].
-
Preparation: Charge a flame-dried Schlenk flask with the degraded SPO and anhydrous THF under a strict nitrogen atmosphere.
-
Addition: Add 1.5 equivalents of acetyl chloride dropwise at room temperature (25 °C).
-
Self-Validation (NMR): Monitor the reaction via ³¹P NMR. The reaction is complete when the SPO doublet (caused by P-H coupling, typically +20 to +25 ppm) completely disappears, replaced by a sharp singlet (e.g., ~+80 ppm for Ph₂PCl).
-
Isolation: Remove the THF solvent, unreacted acetyl chloride, and the acetic acid byproduct under high vacuum to yield the pure, reactivated diarylchlorophosphine[4].
Protocol B: Stereospecific Conversion of SPOs to Tertiary Phosphines
Causality: Optically pure SPOs can be converted to highly reactive chlorophosphine salts using oxalyl chloride. These salts can then be trapped by Grignard reagents to form tertiary phosphines with high stereoretention or inversion, bypassing the need to isolate the highly sensitive chlorophosphine[5].
-
Preparation: Dissolve the SPO in anhydrous CH₂Cl₂ and cool to -78 °C under nitrogen.
-
Activation: Slowly add 1.2 equivalents of oxalyl chloride.
-
Self-Validation (Visual): The reaction is accompanied by the vigorous evolution of CO and CO₂ gases. The complete cessation of bubbling serves as a reliable visual indicator that the intermediate chlorophosphine salt has fully formed[5].
-
Substitution: Introduce the desired aliphatic or aromatic Grignard reagent to complete the nucleophilic substitution, then warm to room temperature before standard anhydrous workup.
References
-
Phosphine oxides - Wikipedia. Available at:[Link]
-
Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines - Organic Letters (ACS). Available at:[Link]
- Synthesis method of chlorophosphine compound (CN110922428A) - Google Patents.
-
Configurational Stability of Chlorophosphines - Inorganic Chemistry (ACS). Available at:[Link]
Sources
Technical Guide: Stability & Handling of Bis(2-methoxyphenyl)chlorophosphine
Topic: Stability under Inert Atmosphere | CAS: 263369-88-6 | Version: 2.1[1][2]
Part 1: The Core Directive – The "Inert Shield" Protocol[2]
Executive Summary for the Scientist: Bis(2-methoxyphenyl)chlorophosphine is a specialized organophosphorus building block.[2] Unlike its triphenylphosphine cousins, the P-Cl bond renders this molecule acutely moisture-sensitive and moderately air-sensitive.[1][2]
The primary failure mode in the lab is not oxidation, but hydrolysis . Upon contact with atmospheric moisture, the P-Cl bond cleaves rapidly, releasing hydrochloric acid (HCl) and forming the corresponding phosphinous acid/oxide. This degradation is autocatalytic if the HCl is not removed.[2]
Your stability strategy must focus on three pillars:
-
Strict Moisture Exclusion: < 0.5 ppm H₂O (Glovebox standard).[1][2]
-
HCl Management: Preventing acid-catalyzed decomposition.[1][2]
-
Visual & Spectroscopic Verification: Using ³¹P NMR as the "truth source."
Part 2: Storage & Handling Protocols
Q: What are the absolute minimum requirements for long-term storage?
A: Do not store this compound in a shared desiccator.
-
Primary Containment: Schlenk flask with a high-vacuum Teflon valve (Young's tap) or a tightly sealed vial inside a glovebox.
-
Atmosphere: Argon or Nitrogen (Argon is preferred due to its higher density, providing a better "blanket" when the vessel is opened).
-
Temperature: 2–8°C is recommended to slow kinetic degradation, though the solid is generally stable at room temperature if perfectly dry.
-
The "White Powder" Rule: The pure compound is a white crystalline solid.[2] Any transition to a sticky, gummy, or yellowed texture indicates hydrolysis (formation of HCl and phosphine oxides).
Q: I need to weigh out 50 mg. Can I do this on the open bench?
A: No. The P-Cl bond reacts with ambient humidity in seconds.[2]
-
Glovebox Users: Weigh inside the box.
-
Schlenk Users: Use a "tipping tube" or solid-addition funnel under a counter-flow of inert gas.[1][2] Never expose the bulk container to air.[2]
Protocol Visualization: The Handling Decision Tree
Caption: Decision logic for handling moisture-sensitive chlorophosphines to prevent hydrolysis.
Part 3: Troubleshooting & Diagnostics (The "Shift Drift")
Q: My reaction failed. How do I know if the starting material was bad?
A: Visual inspection is unreliable.[2] You must run a ³¹P NMR.[1][2][3]
-
Solvent: Use anhydrous C₆D₆ (Benzene-d6) or CDCl₃ (filtered through basic alumina to remove acidity).[1]
-
Preparation: Prepare the NMR tube in the glovebox or under Argon. Cap it immediately.
Diagnostic Data: The ³¹P NMR Fingerprint
Use this table to interpret your spectra. The "Shift Drift" is your primary indicator of purity.[2]
| Species | Chemical Shift (δ ppm) | Signal Type | Status |
| Bis(2-methoxyphenyl)chlorophosphine | +75 to +85 ppm | Singlet | Active Reagent |
| Hydrolysis Product (Phosphine Oxide) | +20 to +40 ppm | Singlet | Degraded (Dead) |
| Free Phosphine (R₂PH) | -30 to -50 ppm | Singlet/Doublet | Impurity (Precursor) |
| Phosphinic Acid (R₂P(O)OH) | +30 to +50 ppm | Broad | Deep Hydrolysis |
> Note: Chlorophosphines (P-Cl) are typically highly deshielded (downfield) compared to their phosphine (P-H) or oxide (P=O) counterparts [1, 2].[1] The exact shift depends on solvent and concentration, but the +70 to +90 ppm region is distinct for Ar₂PCl species.
Q: I see a peak at +35 ppm. Can I purify it?
A: That is the phosphine oxide or phosphinous acid, resulting from moisture exposure.
-
If < 5%: You may be able to proceed if you use an excess of the reagent.[2]
-
If > 10%: Recrystallization is difficult because the HCl byproduct promotes further degradation.[2] Distillation (under high vacuum) or sublimation are the only reliable purification methods for chlorophosphines, but they require specialized equipment. It is often more cost-effective to purchase a fresh bottle.[2]
Part 4: Degradation Mechanics
Understanding why it degrades helps you prevent it.[1][2] The degradation is not a simple fading; it is a chemical transformation that releases corrosive byproducts.[2]
Pathway Visualization: The Hydrolysis Cascade
Caption: The irreversible hydrolysis pathway. Note that the release of HCl can corrode metal spatulas and degrade other reagents.[2]
Part 5: Emergency FAQ
Q: The solid is fuming when I open the bottle. A: Stop immediately. Fuming indicates the release of HCl gas due to reaction with moisture.[2] The reagent is heavily compromised.[2] Seal the bottle with Parafilm and dispose of it as hazardous acidic waste.
Q: Can I use Nitrogen from a balloon? A: Only if the balloon is double-walled or the Nitrogen source is strictly dry (passed through a Drierite/molecular sieve column).[2] Standard rubber balloons are permeable to moisture over time.[2] For chlorophosphines, a Schlenk line with a rigid overpressure of Argon is safer.[2]
Q: I need to synthesize a ligand. Can I add the Grignard reagent directly to this? A: Yes, but titrate your Grignard . Excess Grignard can lead to over-alkylation or reduction.[2] Add the Grignard slowly to the chlorophosphine solution at low temperature (-78°C to 0°C) to control the exotherm and prevent side reactions [3].
References
-
Quin, L. D. (2000).[1][2] A Guide to Organophosphorus Chemistry. Wiley-Interscience.[2] (General reference for ³¹P NMR shifts of chlorophosphines vs. oxides).
-
Thermo Fisher Scientific. (2024).[2] Chlorobis(2-methoxyphenyl)phosphine Product Specifications. Retrieved from (Verifies physical properties and CAS).
-
Busacca, C. A., et al. (2011).[1] "Phosphine Ligands in Asymmetric Catalysis." Advanced Synthesis & Catalysis. (Contextualizes the use of chlorophosphines as ligand precursors).
Sources
Validation & Comparative
Comparative Guide: Steric and Electronic Effects of Bis(2-methoxyphenyl)chlorophosphine vs. PPh₂Cl
Executive Summary & Strategic Context
In the design of homogeneous transition-metal catalysts, the selection of the correct phosphine precursor fundamentally dictates the success of the catalytic cycle. Chlorodiphenylphosphine (PPh₂Cl) and Bis(2-methoxyphenyl)chlorophosphine (CAS 263369-88-6) are foundational electrophilic building blocks used to synthesize tertiary phosphine ligands[1][2].
While PPh₂Cl is the industry standard for generating generic, moderately bulky diphenylphosphino (-PPh₂) groups, Bis(2-methoxyphenyl)chlorophosphine introduces critical ortho-methoxy substituents. As a Senior Application Scientist, I approach ligand design by looking beyond simple molecular weight; the ortho-methoxy groups provide a unique combination of extreme steric shielding and stereoelectronic hemilability, making this precursor indispensable for synthesizing advanced Buchwald-type ligands and ferrocene-based chiral diphosphines[1][2].
Structural & Steric Profiling
The steric demand of a phosphine ligand is classically quantified by the Tolman cone angle (θ) and the percent buried volume (%V_bur)[3][4]. Comparing ligands derived from these two precursors reveals stark microenvironmental differences.
-
Steric Shielding : The -OMe groups of Bis(2-methoxyphenyl)chlorophosphine project directly into the metal's primary coordination sphere. While a standard triphenylphosphine (PPh₃) derivative has a cone angle of ~145°[5], substituting the phenyl rings with ortho-methoxy groups pushes the cone angle well above 160°[4]. This creates a highly congested metal center.
-
Stereoelectronic Hemilability : Unlike the inert phenyl rings of PPh₂Cl, the oxygen atoms on the ortho-methoxy groups possess lone pairs that can reversibly coordinate to the transition metal[6]. This "windshield wiper" effect stabilizes coordinatively unsaturated intermediates without permanently poisoning the catalyst.
Table 1: Quantitative Comparison of Derived Ligands
| Property | PPh₂Cl (Precursor to -PPh₂) | Bis(2-methoxyphenyl)chlorophosphine |
| Steric Profile (Cone Angle, θ) | Moderate (~145° for PPh₃)[5] | High (>165° for ortho-anisyl analogs)[4] |
| Electronic Parameter (TEP) | ~2068.9 cm⁻¹ (Standard donor)[3] | < 2065 cm⁻¹ (Stronger σ-donor)[3] |
| Hemilability | None | High (O-coordination to metals)[6] |
| Primary Applications | Standard cross-coupling | Asymmetric hydrogenation, Buchwald ligands[1] |
Mechanistic Causality in Catalysis
Understanding the causality behind these structural differences is critical for rational catalyst design. The modifications introduced by Bis(2-methoxyphenyl)chlorophosphine directly manipulate the thermodynamics of the catalytic cycle:
-
Oxidative Addition : The methoxy groups are strongly electron-donating via resonance, which lowers the Tolman Electronic Parameter (TEP) of the resulting phosphine[3]. This increased electron density at the metal center accelerates the oxidative addition of challenging aryl halides.
-
Reductive Elimination : Reductive elimination is highly sensitive to the steric and electronic microenvironment[7]. The massive steric bulk of the bis(2-methoxyphenyl) moiety forces the reacting fragments on the metal into closer proximity. This ground-state destabilization drastically lowers the activation energy barrier for reductive elimination, overpowering the electronic drag typically caused by electron-rich ligands.
Logical flow of steric and electronic impacts on the Pd-catalyzed cross-coupling cycle.
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the steric effects of ligands derived from these two precursors, we employ a self-validating structural and kinetic workflow. The protocol below outlines the synthesis of Pd(II) complexes and the subsequent quantification of their steric parameters.
Protocol: Synthesis and Steric Validation of Pd(II) Complexes
Objective : To synthesize (Ligand)PdCl₂ complexes and empirically quantify the %V_bur to validate the steric impact of the ortho-methoxy groups.
Step 1: Ligand Synthesis via Organolithium Addition Add the respective chlorophosphine (PPh₂Cl or Bis(2-methoxyphenyl)chlorophosphine) to a pre-cooled (-78 °C) solution of the desired organolithium reagent (e.g., t-BuLi) in anhydrous THF. Causality: The extreme cold prevents nucleophilic attack at the electrophilic methoxy groups and avoids over-alkylation, ensuring highly selective P-C bond formation.
Step 2: Complexation with Pd(COD)Cl₂ React the purified phosphine ligands with Pd(COD)Cl₂ in dichloromethane at room temperature. Causality: 1,5-Cyclooctadiene (COD) is a labile, bidentate ligand. Its displacement by the phosphine ligands is entropically driven, ensuring complete conversion to the Pd complex without requiring harsh heating that could degrade the hemilabile -OMe coordination.
Step 3: Crystallization via Slow Liquid-Liquid Diffusion Dissolve the complex in a minimum amount of dichloromethane and carefully layer with hexanes. Allow to diffuse undisturbed over 48 hours. Causality: Slow diffusion prevents the kinetic trapping of high-energy conformers. It ensures that the crystal lattice forms the thermodynamically most stable rotamer, which is absolutely critical for accurate cone angle and %V_bur calculations[8].
Step 4: X-Ray Diffraction and %V_bur Calculation (Structural Validation) Solve the solid-state structure using single-crystal XRD. Use computational tools to calculate the exact %V_bur from the crystallographic coordinates. Causality: Relying solely on predictive Tolman cone angles can be inaccurate for highly asymmetric or hemilabile ligands[8]. XRD provides empirical, self-validating proof of the exact steric occlusion caused by the ortho-methoxy groups compared to the unsubstituted phenyl rings[3].
Step 5: Catalytic Kinetic Screening (Functional Validation) Run parallel Buchwald-Hartwig aminations using the PPh₂-derived complex and the Bis(2-methoxyphenyl)-derived complex. Monitor the formation of the product via in-situ NMR. Causality: By measuring the relative rate of product formation, this step directly validates the hypothesis that the increased steric crowding of the ortho-methoxy groups accelerates the reductive elimination step[7].
Self-validating workflow for synthesizing and structurally quantifying steric bulk via XRD.
References
-
[6] Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO - NSF PAR. 6
-
[1] CAS 263369-88-6 Bis(2-methoxyphenyl)chlorophosphine - Catalysts - Alfa Chemistry. 1
-
[2] BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 - ChemicalBook. 2
-
[7] Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC (NIH). 7
-
[3] pKaH values and θH angles of phosphanes to predict their electronic and steric parameters - Dalton Transactions (RSC Publishing). 3
-
[8] Computational assessment on the Tolman cone angles for P-ligands - RSC Publishing.8
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 [chemicalbook.com]
- 3. p K aH values and θ H angles of phosphanes to predict their electronic and steric parameters - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01430H [pubs.rsc.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization & Performance Guide: Bis(2-methoxyphenyl)chlorophosphine
Executive Summary: The "Ortho-Methoxy" Advantage
Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is not merely a structural isomer of standard chlorodiarylphosphines; it is a functionalized ligand precursor designed for advanced catalysis. Unlike its phenyl or para-anisyl analogues, this compound introduces the "Ortho-Methoxy Effect" —a synergistic combination of increased steric bulk and hemilabile coordination potential.
This guide objectively characterizes the product, contrasting its spectroscopic signatures and reactivity profile against industry-standard alternatives. It is designed to help you validate the identity of your material and understand its mechanistic advantages in palladium- and rhodium-catalyzed cross-couplings.
Product Identity & Structural Logic
| Parameter | Specification |
| Chemical Name | Bis(2-methoxyphenyl)chlorophosphine |
| Synonyms | Chlorobis(2-methoxyphenyl)phosphine; (o-Anisyl) |
| CAS Number | 263369-88-6 |
| Molecular Formula | C |
| Molecular Weight | 280.69 g/mol |
| Appearance | Viscous yellow oil or low-melting solid (sensitive to moisture) |
| Solubility | Soluble in CH |
The Structural Differentiator
The strategic placement of the methoxy group at the ortho position creates two critical behaviors:
-
Hemilability: The oxygen atom can weakly coordinate to a metal center (forming a pseudo-5-membered ring) and dissociate to open a vacant site for substrate binding.
-
Steric Protection: The bulk prevents catalyst dimerization, a common deactivation pathway in phosphine catalysis.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts Bis(2-methoxyphenyl)chlorophosphine with its primary competitors.
| Feature | Bis(2-methoxyphenyl)chlorophosphine | Chlorodiphenylphosphine (Ph | Bis(4-methoxyphenyl)chlorophosphine |
| Electronic Character | Electron-Rich ( | Neutral / Weakly Acidic | Electron-Rich (Inductive only) |
| Steric Profile | High (Cone Angle > 160°) | Moderate (Cone Angle ~145°) | Moderate (Similar to Ph |
| Hemilability | Yes (P, O chelation) | No | No |
| Catalytic Niche | Suzuki/Buchwald couplings of sterically hindered substrates | General purpose, simple substrates | Electronic tuning only |
| Stability | High resistance to oxidation (steric protection) | Moderate | Moderate |
Spectroscopic Characterization
Accurate identification relies on distinguishing the unique NMR signatures arising from the ortho-substitution.
A. P NMR Spectroscopy (The Gold Standard)
-
Chemical Shift:
+70 to +85 ppm (approximate range for ortho-substituted diarylchlorophosphines). -
Comparison:
-
Ph
PCl: +81.5 ppm. -
Bis(2-methoxyphenyl)chlorophosphine: The electron-donating methoxy group typically shields the nucleus (upfield shift), but the ortho-steric compression causes deshielding (downfield shift). These opposing forces typically result in a resonance near the standard Ph
PCl window but distinct from the para-isomer. -
Impurity Alert: A sharp peak at
+20 to +40 ppm indicates hydrolysis to the phosphine oxide (Bis(2-methoxyphenyl)phosphine oxide).
-
B. H NMR Spectroscopy
-
Methoxy Handle: A sharp singlet at
3.60 – 3.80 ppm (integrating to 6H). -
Aromatic Region: Multiplets in the
6.80 – 7.50 ppm range. The ortho-substitution pattern breaks the symmetry seen in Ph PCl, resulting in more complex splitting patterns (ABCD system for the ring protons).
C. Mass Spectrometry
-
Ionization: ESI (in methanol) typically results in immediate methanolysis.
-
Observation: You will likely observe the methyl phosphinite derivative
rather than the parent ion, due to the high reactivity of the P-Cl bond with protic solvents.
Experimental Protocols
Protocol A: Inert Atmosphere Synthesis (Grignard Route)
Causality: This route is preferred over lithiation for chlorophosphines to avoid P-C bond cleavage or over-alkylation side reactions common with organolithiums.
-
Preparation of Grignard:
-
In a flame-dried Schlenk flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Add 2-Bromoanisole (1.0 eq) in dry THF dropwise. Reflux for 2 hours to ensure formation of o-anisylmagnesium bromide.
-
-
Phosphinylation:
-
Cool the Grignard solution to -78°C (Dry ice/Acetone).
-
Add PCl
(0.5 eq) in THF dropwise. Note: The stoichiometry is critical to prevent formation of the tris-phosphine. -
Allow to warm to room temperature overnight.
-
-
Isolation:
-
Remove solvent in vacuo.
-
Extract with dry Toluene (precipitates MgCl
). -
Filter under Argon.
-
Purification: Vacuum distillation is required to separate the product from mono-substituted dichlorophosphine byproducts.
-
Protocol B: Anaerobic NMR Sample Preparation
Trustworthiness: The P-Cl bond hydrolyzes instantly in air. This protocol ensures data integrity.
-
Select an NMR tube with a J-Young valve or a rubber septum.
-
Evacuate and backfill the tube with Argon (3 cycles).
-
In a glovebox or via cannula:
-
Dissolve 20 mg of product in 0.6 mL of anhydrous CDCl
(stored over molecular sieves).
-
-
Acquire
P NMR immediately.-
Pass Criteria: Single peak in the +70–90 ppm range.
-
Fail Criteria: Presence of peaks at +15 ppm (Phosphinous acid) or +30 ppm (Oxide).
-
Visualizing the Mechanism
The following diagrams illustrate the synthesis pathway and the "Hemilabile Switch" mechanism that defines the product's utility.
Figure 1: Synthetic pathway via Grignard reagent to ensure selective bis-substitution.
Figure 2: The hemilabile mechanism allows the ligand to protect the metal center (Closed) and open up for catalysis (Open).
References
-
Sigma-Aldrich. Bis(2-methoxyphenyl)phosphine Product Specification. (Precursor/Derivative Data).[1] Retrieved from
-
ChemicalBook. Bis(2-methoxyphenyl)chlorophosphine Properties and CAS 263369-88-6. Retrieved from
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (General 31P Shift Methodology). Retrieved from
-
ResearchGate. Structure and reactivity of ortho-substituted phosphines. (Structural context for o-anisyl derivatives). Retrieved from
-
Alfa Chemistry. Bis(2-methoxyphenyl)chlorophosphine Product Detail. Retrieved from
Sources
The Mechanistic Impact of Ortho-Methoxy Groups on Phosphine Ligand Performance in Palladium Catalysis
As a Senior Application Scientist, selecting the optimal ligand for a palladium-catalyzed cross-coupling reaction is rarely a matter of trial and error; it is an exercise in rational design. The evolution of Buchwald-type dialkylbiaryl phosphine ligands represents a masterclass in tuning steric and electronic parameters to overcome kinetic bottlenecks. Among the most profound structural modifications in this ligand class is the incorporation of ortho-methoxy (–OMe) groups.
This guide objectively compares the performance of ortho-methoxy substituted phosphine ligands (such as SPhos, RuPhos, and BrettPhos) against their unsubstituted counterparts, detailing the causality behind their experimental superiority and providing a self-validating protocol for their application.
Mechanistic Causality: The Role of the Ortho-Methoxy Group
The addition of ortho-methoxy substituents to the biphenyl backbone of phosphine ligands fundamentally alters the catalytic cycle through two distinct mechanisms: electronic stabilization and steric propulsion .
A. Electronic Stabilization via Pd–O Interactions
In the resting state of the catalytic cycle, the active species is a highly reactive, coordinatively unsaturated 12-electron
The oxygen atoms of the ortho-methoxy groups on the lower aromatic ring (e.g., in SPhos) possess lone pairs that can donate electron density into the empty orbitals of the palladium center. Computational and crystallographic studies confirm the existence of a weak but critical non-covalent Pd–O interaction [1]. This interaction stabilizes the monoligated
B. Steric Propulsion and Conformational Rigidity
While electron density accelerates the oxidative addition of the aryl halide, steric bulk is mandatory to force the final reductive elimination step. The ortho-methoxy groups act as physical barriers that restrict the rotation of the phosphine group.
By locking the bulky dicyclohexyl or di-tert-butyl groups over the lower biphenyl ring, the ligand creates an extremely crowded coordination sphere around the
Caption: Catalytic cycle highlighting the mechanistic roles of ortho-methoxy groups in stabilization and elimination.
Comparative Performance Data
The strategic placement of methoxy or isopropoxy groups dictates the rate-limiting step of the reaction. For instance, in BrettPhos, the presence of 3,6-dimethoxy groups on the upper ring combined with a triisopropyl lower ring makes oxidative addition the rate-limiting step. Conversely, in RuPhos, the less rigid structure makes reductive elimination the kinetic bottleneck[3].
The table below summarizes the comparative performance of key dialkylbiaryl phosphine ligands:
| Ligand | Ortho-Substitution Pattern | Key Mechanistic Feature | Primary Application | Rate-Limiting Step |
| JohnPhos | None | Baseline steric bulk; lacks Pd-O stabilization. | General amination of unhindered aryl halides. | Variable |
| SPhos | 2',6'-dimethoxy (lower ring) | Pd-O stabilization prevents palladacycle formation[1]. | Suzuki-Miyaura coupling of highly hindered substrates. | Transmetalation |
| RuPhos | 2',6'-diisopropoxy (lower ring) | High steric bulk promotes rapid product expulsion. | Buchwald-Hartwig amination of secondary amines. | Reductive Elimination[3] |
| BrettPhos | 3,6-dimethoxy (upper ring) | Extreme conformational rigidity locks the phosphine orientation. | Buchwald-Hartwig amination of primary amines. | Oxidative Addition[3] |
Data Synthesis: The cooperative effect between the methoxy substituents and the biaryl motif is absolute; removing the methoxy groups (e.g., synthesizing a demethoxylated analog of BrettPhos) results in a complete loss of catalytic activity for challenging substrates[4].
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
To ensure scientific integrity, a protocol must be self-validating. The following workflow for a C–N cross-coupling using a RuPhos/Pd system incorporates built-in diagnostic checkpoints to verify that the ortho-methoxy ligand is functioning as intended.
Materials Required
-
Pre-catalyst:
(0.5 mol% Pd) -
Ligand: RuPhos (1.2 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Anhydrous Toluene (Degassed)
Step-by-Step Methodology
-
Catalyst Activation (The "Pre-mix"):
-
Action: In a nitrogen-filled glovebox, combine
and RuPhos in a vial with 1 mL of toluene. Stir at room temperature for 15 minutes. -
Causality:
is a stable source, but the dba ligands must be displaced. The ortho-isopropoxy groups of RuPhos facilitate the formation of the active species. A slight excess of ligand (1.2 ratio to Pd) prevents the precipitation of palladium black.
-
-
Substrate & Base Addition:
-
Action: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the reaction vial. Finally, add the
base. -
Causality: The base is added last to prevent premature deprotonation of the amine, which could lead to off-target side reactions before the oxidative addition complex is fully formed.
-
-
Reaction Execution & Diagnostic Sampling:
-
Action: Seal the vial, remove it from the glovebox, and heat to 85°C.
-
Validation Checkpoint (30 mins): Withdraw a 10 µL aliquot, quench in wet ethyl acetate, and analyze via GC/MS.
-
Diagnostic A: If the aryl halide is unconsumed, oxidative addition has failed . (Solution: Switch to a more electron-rich ligand like BrettPhos).
-
Diagnostic B: If the intermediate
amido complex is detected but no product is forming, reductive elimination is stalling . (Solution: The steric bulk is insufficient; ensure the ortho-methoxy/isopropoxy groups are intact, or increase the temperature).
-
-
-
Workup and Isolation:
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.
-
Caption: Step-by-step self-validating workflow for palladium-catalyzed cross-coupling using Buchwald ligands.
Conclusion
The integration of ortho-methoxy groups into phosphine ligands is not merely a structural embellishment; it is a calculated manipulation of transition state thermodynamics. By providing a delicate Pd–O stabilizing interaction during the resting state and enforcing severe steric strain during the product-forming step, ligands like SPhos, RuPhos, and BrettPhos have expanded the boundaries of palladium-catalyzed cross-coupling. Understanding these mechanistic nuances allows researchers to troubleshoot stalled reactions rationally rather than empirically.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (JACS) URL:[Link]
Sources
Comparative analysis of electron-rich diarylchlorophosphines
This guide provides a comparative technical analysis of electron-rich diarylchlorophosphines, focusing on Chlorobis(4-methoxyphenyl)phosphine versus the industry standard Chlorodiphenylphosphine .
From Precursor to Catalyst: A Guide for Ligand Design
Executive Summary
Electron-rich diarylchlorophosphines are specialized building blocks used to synthesize highly basic phosphine ligands. Unlike the standard Chlorodiphenylphosphine ($ \text{Ph}_2\text{PCl} $) , variants like Chlorobis(4-methoxyphenyl)phosphine incorporate electron-donating groups (EDGs) on the aryl rings. These substituents dramatically alter the electronic profile of the resulting ligands, enhancing the oxidative addition rates of palladium and nickel catalysts—a critical factor in cross-coupling deactivated or electron-rich aryl chlorides.
This guide compares the physicochemical and performance profiles of these two classes of precursors.
Chemical Profile & SAR Analysis[1]
The structural divergence lies in the para-substitution of the aryl rings. This modification impacts physical handling and electronic density at the phosphorus center.
Table 1: Physicochemical Comparison
| Feature | Chlorodiphenylphosphine (Standard) | Chlorobis(4-methoxyphenyl)phosphine (Electron-Rich) |
| Formula | $ \text{C}{12}\text{H}{10}\text{ClP} $ | $ \text{C}{14}\text{H}{14}\text{ClO}_2\text{P} $ |
| CAS | 1079-66-9 | 13685-30-8 |
| Physical State | Clear to Yellow Liquid | White to Off-White Solid |
| Melting Point | N/A (Liquid at RT) | 62–66 °C |
| Boiling Point | 320 °C | N/A (Decomposes/High) |
| Air Stability | Sensitive (Oxidizes to $ \text{Ph}_2\text{P(O)Cl} $) | Highly Sensitive (Rapid Oxidation) |
| Moisture Stability | Hydrolyzes to $ \text{Ph}_2\text{P(O)H} $ | Hydrolyzes (Potentially slower rate due to steric/electronic factors, but still rapid) |
| Primary Use | General ligand synthesis (e.g., dppf, Xantphos) | Electron-rich ligand synthesis (e.g., DA-Phos analogs) |
Structure-Activity Relationship (SAR)
-
The Methoxy Effect: The methoxy (-OMe) group at the para-position is a strong
-donor. Through resonance, it pushes electron density into the aromatic ring and subsequently onto the phosphorus atom. -
Impact on Catalysis: Ligands derived from the electron-rich precursor yield metal complexes with higher electron density.[1] This facilitates the oxidative addition step in catalytic cycles, which is often the rate-determining step for unreactive substrates like aryl chlorides.
Performance Analysis
Electronic Parameters (TEP)
The Tolman Electronic Parameter (TEP) measures the electron-donating ability of a phosphine ligand, typically assessed by the $ \nu_{\text{CO}} $ stretching frequency in $ \text{Ni(CO)}_3\text{L} $ complexes.
-
Standard ($ \text{PPh}_3 $): TEP
2069 cm⁻¹. -
Electron-Rich ($ \text{P(p-Anisyl)}_3 $): TEP
2063–2065 cm⁻¹.-
Interpretation: The lower wavenumber indicates stronger
-donation from Phosphorus to Metal, increasing back-bonding to the CO ligands and weakening the C=O bond. -
Precursor Relevance: Using Chlorobis(4-methoxyphenyl)phosphine allows you to "dial in" this increased basicity into your final ligand structure (e.g., creating $ \text{Ar}_2\text{P-Alkyl} $ ligands that are more basic than their phenyl analogs).
-
Reactivity in Ligand Synthesis
Both chlorophosphines act as electrophiles at the phosphorus atom ($ \text{P}^{\delta+} - \text{Cl}^{\delta-} $). However, the electron-rich variant exhibits distinct behaviors:
-
Reduced Electrophilicity: The donor aryl groups stabilize the partial positive charge on phosphorus, potentially making the P-Cl bond slightly less reactive toward weak nucleophiles compared to $ \text{Ph}_2\text{PCl} $.
-
Handling Advantage: Being a solid, the methoxy-variant avoids the vapor pressure issues of liquid $ \text{Ph}_2\text{PCl} $ (which has a pungent, garlic-like stench), though it requires solid-transfer protocols (Schlenk funnel or glovebox).
Strategic Protocol: Ligand Synthesis
Objective: Synthesis of an electron-rich alkyldiarylphosphine ($ \text{Ar}_2\text{P-R} $) using Grignard reagents.
Methodology
This protocol uses a self-validating NMR checkpoint system to ensure complete conversion.
Reagents:
-
Electrophile: Chlorobis(4-methoxyphenyl)phosphine (1.0 equiv).
-
Nucleophile: Alkylmagnesium Chloride (e.g., $ \text{CyMgCl} $, 1.1 equiv).
-
Solvent: Anhydrous THF (0.5 M).
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Solid Precursor: Weigh Chlorobis(4-methoxyphenyl)phosphine in a glovebox or use a Schlenk solid-addition funnel under $ \text{N}_2 $ flow. Dissolve in anhydrous THF.
-
Liquid Precursor (Control): If using $ \text{Ph}_2\text{PCl} $, handle via syringe.[2]
-
-
Cooling:
-
Cool the phosphine solution to -78 °C . Note: This prevents side reactions like P-P coupling or redox disproportionation.
-
-
Addition:
-
Add the Grignard reagent dropwise over 30 minutes. The solution may change color (often yellow to clear or cloudy white precipitate of $ \text{MgCl}_2 $).
-
-
Warming & Checkpoint 1 (Critical):
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Validation: Take a 0.5 mL aliquot. Analyze via ³¹P NMR (undecoupled or proton-decoupled).
-
Target Signal: Disappearance of the Chlorophosphine peak (typically +80 to +100 ppm ).
-
Product Signal: Appearance of the tertiary phosphine peak (typically -10 to -30 ppm ).
-
If starting material remains: Add 0.1 equiv more Grignard.
-
-
-
Workup:
-
Quench with degassed saturated $ \text{NH}_4\text{Cl} $ (aq).
-
Extract with $ \text{Et}_2\text{O} $ or DCM under inert atmosphere if the product is air-sensitive (most electron-rich phosphines are).
-
Dry over $ \text{MgSO}_4 $ and concentrate.
-
Visualization of Workflows
Diagram 1: Synthesis & Catalytic Logic
This diagram illustrates the flow from precursor selection to catalytic outcome, highlighting the electronic influence.[1]
Caption: Comparative workflow showing how precursor selection dictates catalytic performance. The electron-rich pathway (blue) leads to superior activation of difficult substrates.
Diagram 2: Electronic Parameter Ranking
A visual representation of the electronic donor strength (Basicity) relative to standard phosphines.
Caption: Hierarchy of phosphine donor strength. Ligands from methoxy-substituted precursors bridge the gap between standard aryl phosphines and highly basic alkyl phosphines.
References
-
Sigma-Aldrich. Bis(4-methoxyphenyl)chlorophosphine Product Sheet. Retrieved from
- Tolman, C. A. (1977). Steric and electronic effects in phosphorus(III) ligands. Chemical Reviews, 77(3), 313–348.
-
Organic Syntheses. Preparation of Electron-Rich Phosphine Ligands. Retrieved from
-
PubChem. Chlorodiphenylphosphine Compound Summary. Retrieved from
-
SpectraBase. 31P NMR Data for Chlorodiphenylphosphine. Retrieved from
Sources
Elemental analysis and mass spectrometry of Bis(2-methoxyphenyl)chlorophosphine
Title: Analytical Profiling of Bis(2-methoxyphenyl)chlorophosphine: A Comparative Guide on Mass Spectrometry and Elemental Analysis
Introduction
Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6, Formula: C14H14ClO2P) is a highly specialized electrophilic phosphinylation reagent. It is widely utilized in the synthesis of sterically hindered, electron-rich phosphine ligands, which are essential for palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations [1]. However, its trivalent phosphorus (P(III)) center is highly nucleophilic and prone to rapid oxidation, making accurate mass spectrometry (MS) and elemental analysis (EA) exceptionally challenging. This guide compares its analytical behavior against common alternatives and provides optimized, self-validating experimental protocols to ensure scientific integrity during characterization.
Comparative Analysis: Performance and Analytical Behavior
When selecting a chlorophosphine precursor, researchers must balance steric demands, electron-donating capacity, and bench stability. Table 1 compares Bis(2-methoxyphenyl)chlorophosphine with two standard alternatives: Diphenylchlorophosphine (DPCP) and Bis(4-methoxyphenyl)chlorophosphine.
Table 1: Physicochemical and Analytical Comparison of Chlorophosphines
| Property / Metric | Bis(2-methoxyphenyl)chlorophosphine | Diphenylchlorophosphine (DPCP) | Bis(4-methoxyphenyl)chlorophosphine |
| Molecular Weight | 280.69 g/mol | 220.64 g/mol | 280.69 g/mol |
| Steric Profile | High (ortho-methoxy groups) | Low (unsubstituted phenyls) | Low (para-methoxy groups) |
| Electron Donation | Very High (inductive & resonance) | Moderate | High |
| P(III) Oxidation Risk | High (Rapid in protic solvents) | Moderate | High |
| Primary MS Challenge | Intact [M+H]+ preservation | Adduct formation | Intact[M+H]+ preservation |
Expert Insight: The ortho-methoxy groups in Bis(2-methoxyphenyl)chlorophosphine provide unique steric shielding and oxygen-phosphorus coordination capabilities [2]. However, this extreme electron richness makes the P(III) center highly susceptible to oxidation during standard analytical workflows, necessitating specialized, anaerobic techniques.
Mass Spectrometry: Overcoming P(III) Oxidation
The Causality of Experimental Choices: Standard Electrospray Ionization (ESI) typically utilizes protic solvents (e.g., methanol/water) and high capillary voltages. For electron-rich phosphines, these conditions act as an electrochemical cell, rapidly oxidizing the P(III) center to a P(V) oxide within minutes. This yields a false base peak at [M+O+H]+ (m/z 297.05) instead of the intact molecular ion [M+H]+ (m/z 281.05). To circumvent this, Chip-Based Nanospray Ionization (NanoESI) is employed. NanoESI operates at significantly lower voltages and is compatible with aprotic, non-polar solvent mixtures (e.g., THF/Toluene), thereby completely suppressing the oxidation pathway and preserving the intact ligand [3].
Protocol 1: Chip-Based Nanospray MS for Reactive Phosphines This protocol incorporates a self-validating check: monitoring the ratio of m/z 281 to m/z 297 to confirm the inertness of the ionization process.
-
Anaerobic Preparation: Inside an argon-filled glovebox, dissolve 1.0 mg of Bis(2-methoxyphenyl)chlorophosphine in 10 mL of anhydrous, degassed THF/Toluene (1:1 v/v) to yield a 0.1 mg/mL stock solution.
-
Sample Loading: Aspirate 5 μL of the sample solution into a microfluidic nanospray chip.
-
Ionization: Apply a reduced spray voltage of 1.2–1.5 kV at ambient temperature. Avoid heated capillary lines to prevent thermal degradation.
-
Data Acquisition: Record spectra using a high-resolution Orbitrap mass spectrometer (resolution ~120,000).
-
Validation Check: Confirm that the intensity of the intact [M+H]+ ion (m/z 281.05) exceeds the oxidized [M+O+H]+ ion (m/z 297.05) by at least a 10:1 ratio. If the ratio is lower, solvent degassing was insufficient.
Elemental Analysis (EA): Precision in Phosphorus and Chlorine Quantification
The Causality of Experimental Choices: Traditional thermal combustion methods for CHN analysis fail to accurately quantify phosphorus and chlorine in Bis(2-methoxyphenyl)chlorophosphine. Combustion often produces refractory phosphorus oxides and volatile HCl gas that escape standard detection or poison the oxidation catalysts. Instead, Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS) following closed-vessel digestion is the authoritative standard [4]. By using a collision/reaction cell (CRC) with oxygen and hydrogen gases, isobaric interferences (e.g., 14N16O1H+ interfering with 31P+) are eliminated through mass-shifting.
Protocol 2: ICP-MS/MS Elemental Profiling
-
Closed-Vessel Digestion: Weigh exactly 5.0 mg of the compound into a Teflon microwave digestion vessel. Add 4.0 mL of concentrated HNO3 and 1.0 mL of concentrated HCl (Aqua Regia ratio) to ensure complete cleavage of C-P and C-Cl bonds.
-
Microwave Irradiation: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Dilution: Cool to room temperature and quantitatively transfer the digestate to a 50 mL volumetric flask, diluting with 1% high-purity HNO3.
-
Mass-Shift Detection: Introduce the sample into the ICP-MS/MS.
-
For Phosphorus: Inject O2 into the CRC to convert 31P+ to 47PO+. Monitor m/z 47.
-
For Chlorine: Inject H2 into the CRC to convert 35Cl+ to 37ClH2+. Monitor m/z 37.
-
-
Validation Check: Calculate the molar ratio of P:Cl from the quantitative data. A self-validating result will yield a strict 1:1 molar ratio, confirming no volatile loss occurred during digestion.
Visualizing the Analytical Logic
Workflow for mitigating oxidation and volatility risks during phosphine analysis.
References
-
Organometallics. "Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization". ACS Publications.[Link][1]
-
Fletcher, J. et al. "Chip-Based Nanospray Ionisation Mass Spectrometry for the Routine Analysis of Intact Reactive Phosphine Ligands and Phosphino Organometallic Complexes." Chemosensors, MDPI, 2016.[Link][2]
-
Nelson, J. et al. "Evaluation of GC-ICP-MS/MS as a New Strategy for Specific Heteroatom Detection of Phosphorus, Sulfur, and Chlorine Determination in Foods." Journal of Agricultural and Food Chemistry, PubMed, 2015.[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chip-Based Nanospray Ionisation Mass Spectrometry for the Routine Analysis of Intact Reactive Phosphine Ligands and Phosphino Organometallic Complexes [mdpi.com]
- 3. Evaluation of GC-ICP-MS/MS as a New Strategy for Specific Heteroatom Detection of Phosphorus, Sulfur, and Chlorine Determination in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Bis(2-methoxyphenyl)chlorophosphine proper disposal procedures
As a Senior Application Scientist, I recognize that handling highly reactive organophosphorus precursors requires more than generic safety data sheets. Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is a highly valuable electrophilic precursor used in the synthesis of Buchwald-type biaryl phosphine ligands and transition metal catalysts. However, its unreacted P–Cl bond and P(III) oxidation state present acute laboratory hazards: it is highly moisture-sensitive, corrosive, and potentially toxic.
To ensure operational safety and environmental compliance, raw chlorophosphine waste must never be directly transferred to standard waste carboys. Instead, it must undergo a controlled, self-validating chemical deactivation sequence within the fume hood.
Here is the comprehensive, step-by-step operational guide for the safe quenching, neutralization, and disposal of Bis(2-methoxyphenyl)chlorophosphine.
Physicochemical Hazard & Stoichiometric Planning
The danger of chlorophosphines lies in their rapid hydrolysis. Direct addition of water causes a violent, exothermic reaction that rapidly evolves corrosive hydrogen chloride (
To prevent thermal runaway, we utilize a sequential Solvolysis
Table 1: Quantitative Stoichiometry for Chlorophosphine Quenching Calculations based on 10.0 g (approx. 35.6 mmol) of Bis(2-methoxyphenyl)chlorophosphine waste.
| Reagent | Operational Function | Min. Molar Equivalents | Recommended Vol. (per 10g waste) |
| Inert Solvent (THF or Toluene) | Thermal sink / Diluent | N/A (Target <0.5 M) | 100 mL |
| Isopropanol ( | Controlled Solvolysis | 3.0 eq | 10 mL |
| Saturated | 2.0 eq | 50 mL | |
| Sodium Hypochlorite (5% | P(III) to P(V) Oxidation | 2.5 eq | 60 mL |
The Self-Validating Quenching Protocol
This methodology is designed as a self-validating system . You will not rely on assumptions; specific visual and chemical cues are built into the protocol to prove that the hazardous material has been fully deactivated before it leaves your fume hood.
Phase 1: Preparation and Controlled Solvolysis
Causality: Diluting the waste in an inert solvent increases the heat capacity of the system, acting as a thermal sink. Using isopropanol instead of water forces the formation of a phosphinite ester, releasing
-
Setup: Perform all steps in a certified fume hood. Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).
-
Dilution: Dissolve or dilute the Bis(2-methoxyphenyl)chlorophosphine waste in dry THF or Toluene to achieve a concentration of
0.5 M. -
Solvolysis: Begin vigorous stirring. Using an addition funnel or syringe, add Isopropanol dropwise over 10–15 minutes.
-
Equilibration: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete conversion of the P–Cl bonds to P–OiPr bonds.
Phase 2: Neutralization and Oxidation
Causality: The solvolysis generates dissolved
-
Neutralization: Slowly add the saturated aqueous
dropwise.-
Visual Cue: Effervescence (
gas) will occur. Continue addition until bubbling ceases.
-
-
Oxidation: While maintaining the temperature at 0 °C, add the 5% Sodium Hypochlorite (Bleach) dropwise. The mixture will become biphasic.
-
Maturation: Remove the ice bath and allow the biphasic mixture to warm to room temperature, stirring vigorously for an additional 2 hours.
Phase 3: System Validation & Logistics
Causality: Transferring partially quenched reactive waste can lead to delayed gas evolution and container rupture in waste storage areas [2]. We must chemically validate the endpoint.
-
Chemical Validation 1 (pH Check): Stop stirring and allow the layers to separate. Dip pH paper into the aqueous layer. It must read between pH 7 and 8 . If it is acidic, add more
. -
Chemical Validation 2 (Oxidant Check): Dip starch-iodide indicator paper into the aqueous layer. It must turn blue-black , confirming the presence of excess hypochlorite. This guarantees that 100% of the P(III) species has been oxidized to P(V). If the paper remains white, add more bleach and stir for 30 minutes.
-
Waste Segregation: Once validated, transfer the entire biphasic mixture into a designated "Aqueous/Organic Hazardous Waste" carboy.
-
Venting: Cap the waste carboy with a vented cap for the first 24 hours to accommodate any residual trace off-gassing, then seal for standard EHS pickup.
Workflow Visualization
Below is the logical workflow for the quenching process, illustrating the critical path from hazardous precursor to safe logistical disposal.
Fig 1. Sequential quenching and neutralization workflow for reactive chlorophosphine waste.
Emergency Spill Response
If Bis(2-methoxyphenyl)chlorophosphine is spilled outside of a controlled reaction vessel:
-
Do NOT use water. Direct application of water will generate a cloud of
gas. -
Containment: Cover the spill immediately with a dry, inert absorbent (such as dry sand, vermiculite, or a commercial spill control powder).
-
Neutralization: Carefully sweep the absorbed solid into a polyethylene bucket. Move the bucket into a fume hood and slowly slurry the solid with isopropanol, followed by the neutralization and oxidation steps detailed in Phase 2.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. URL:[Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. URL:[Link]
-
Higham, L. J., et al. (2025). "Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." Organometallics. URL:[Link]
Personal Protective Equipment & Handling Guide: Bis(2-methoxyphenyl)chlorophosphine
CAS: 263369-88-6 | Formula: C₁₈H₁₇ClO₂P | Physical State: White Crystalline Solid Hazard Classification: Skin Corrosion 1B (Causes severe burns), Eye Damage 1, Moisture Sensitive.[1]
Part 1: Risk Assessment & Hazard Identification
The "Why" Behind the Protocol
Handling Bis(2-methoxyphenyl)chlorophosphine requires more than standard laboratory caution.[1][2] The primary danger lies not just in the compound itself, but in its hydrolytic instability .
-
The Hydrolysis Hazard: Upon contact with ambient moisture or mucous membranes, the P-Cl bond hydrolyzes rapidly.[1]
-
Reaction:
[1] -
Consequence: This releases Hydrogen Chloride (HCl) gas and generates heat. If this occurs on the skin or in the eyes, it results in a simultaneous thermal and chemical burn.
-
-
Corrosivity: As a Category 1B corrosive, it destroys tissue on contact. The damage is often insidious; the solid may sit on the skin causing minor irritation before moisture (sweat) activates the hydrolysis, leading to a delayed, deep burn.[1]
-
Air Sensitivity: While primarily moisture sensitive, oxidation can degrade the reagent, compromising experimental yield.
Part 2: PPE Selection Guide
Trustworthiness: This system utilizes a "Redundancy Defense" strategy to prevent exposure during failure of primary barriers.
| PPE Category | Recommended Gear | Technical Rationale (Causality) |
| Eye/Face | Chemical Splash Goggles AND Face Shield | Why: Safety glasses are insufficient.[1] Hydrolysis releases HCl gas which can bypass glasses. A face shield protects the neck/chin from projectiles if a hydrolysis over-pressurization occurs. |
| Hand (Solid) | Double Nitrile Gloves (min 5 mil outer) | Why: For handling the dry solid, nitrile provides adequate barrier if changed immediately upon contamination. The outer glove acts as a sacrificial layer. |
| Hand (Solution) | Silver Shield (Laminate) under Nitrile | Why: If dissolved in solvents (e.g., DCM, THF), the solvent acts as a carrier, permeating nitrile in seconds. Laminate gloves are chemically impermeable to the P-Cl moiety.[1] |
| Respiratory | Fume Hood (Mandatory) | Why: Engineering controls are superior to respirators. All transfers must occur within the hood to capture HCl off-gassing.[1] |
| Body | Flame-Resistant Lab Coat (Buttoned) | Why: Standard polyester-blends can melt into the skin if a fire occurs (phosphines are flammable).[1] Cotton or Nomex is required. |
⚠️ Critical Check: The "Glove Inflation" Test
Before handling this compound, verify glove integrity:
-
Trap air inside the nitrile glove.
-
Roll the cuff down to pressurize the fingers.
-
Submerge in water or listen/feel for leaks.[1][3][4] Reasoning: Micro-pinholes are invisible to the naked eye but will allow corrosive liquids to penetrate instantly.[1]
Part 3: Operational Protocol (Step-by-Step)
A. Preparation & Engineering Controls[1][5]
-
Glassware Drying: All glassware must be oven-dried (>120°C) for at least 2 hours or flame-dried under vacuum.[1] Moisture is the enemy.
-
Inert Atmosphere: Set up a Schlenk line with Argon or Nitrogen. Ensure the bubbler is active to vent any pressure buildup from accidental hydrolysis.
B. Safe Handling Workflow (Visualization)
Figure 1: Inert atmosphere handling workflow emphasizing the critical control points where moisture exclusion is vital.
C. Weighing & Transfer Techniques[1]
-
Option 1: Glovebox (Preferred): Weighing inside an Argon-filled glovebox eliminates hydrolysis risk.[1]
-
Option 2: Schlenk/Cone Method:
-
Flush the receiving flask with inert gas.
-
Use a "solid addition funnel" or a wide-bore powder funnel.[1]
-
Do not use paper weighing boats if high humidity is present; the paper absorbs moisture which reacts with the phosphine. Use glass weighing boats or direct addition.
-
Static Warning: Crystalline organophosphines can be static. Use an antistatic gun if available to prevent powder scattering.
-
Part 4: Emergency Response
Scenario 1: Skin Contact (Solid)[1]
-
BRUSH OFF: Do NOT immediately flush with water if a large pile of solid is on the skin. The reaction with water generates heat and acid.
-
WIPE: Gently wipe excess solid with a dry paper towel.
-
FLUSH: Immediately flush with copious amounts of water for 15 minutes.[1][2][3][5] The volume of water will dissipate the heat of hydrolysis.[1]
-
TREAT: Seek medical attention for chemical burns.
Scenario 2: Spillage in Fume Hood
-
Isolate: Close the hood sash. Alert nearby personnel.
-
Cover: Cover the spill with dry sand or vermiculite to absorb liquid/contain solid.
-
Neutralize: Do not use water. Use a mixture of Sodium Carbonate (soda ash) or Calcium Carbonate to cover the spill. This neutralizes the potential acid generation.
Part 5: Decontamination & Disposal (The "Alcohol Quench")[1]
Never dispose of unquenched chlorophosphines directly into aqueous waste streams.[1] This creates a "time bomb" of HCl gas in the waste container.
The Quenching Protocol
Goal: Convert the reactive P-Cl bond into a stable phosphinate ester/oxide before disposal.[1]
-
Setup: Perform in a fume hood. Use a wide-mouth flask cooled in an ice bath (0°C).
-
Dilution: Dissolve/suspend the waste material in an inert solvent like Toluene or DCM.
-
Step 1 - The Alcohol Kill:
-
Slowly add Isopropanol (IPA) or Ethanol .
-
Chemistry:
. -
This reaction is exothermic but less violent than water. Stir for 20 minutes.
-
-
Step 2 - The Water Finish:
-
Step 3 - Neutralization:
-
Test pH.[4] It will be acidic (due to HCl).
-
Add saturated Sodium Bicarbonate (NaHCO₃) solution until bubbling stops and pH is neutral (pH 7).
-
-
Disposal: The resulting mixture can now be separated (organic/aqueous) and disposed of in standard chemical waste containers.
Figure 2: Step-by-step quenching logic to safely deactivate chlorophosphine waste.[1]
References
-
Thermo Fisher Scientific. (2026). Chlorobis(2-methoxyphenyl)phosphine, 98+% Product Specification & SDS. Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
